Varlitinib exerts its effects by reversibly binding to the intracellular tyrosine kinase domains of HER1, HER2, and HER4. This action prevents receptor phosphorylation and activation, disrupting key downstream signaling cascades.
The following diagram illustrates the core signaling pathways affected by this compound:
This compound inhibits receptor phosphorylation and downstream pathways, disrupting proliferation and survival signals.
This compound has demonstrated anti-tumor activity in both preclinical models and clinical trials across various cancer types.
A standard MTT cell viability assay is used to determine the cytotoxic effects of this compound [1].
A cholangiocarcinoma xenograft model demonstrates in vivo efficacy [1].
The table below summarizes efficacy outcomes from recent clinical trials of this compound combinations:
| Cancer Type | Study Phase | Combination Therapy | Key Efficacy Findings | Reference |
|---|---|---|---|---|
| Advanced Gastric Cancer (AGC) | Phase Ib/II | Paclitaxel | ORR: 31%; DCR: 88%; Median PFS: 3.3 months; Median OS: 7.9 months [2]. | |
| Biliary Tract Cancer (BTC) | Phase II | Capecitabine | ORR: 9.4% (vs 4.8% placebo); Median PFS: 2.83 months (vs 2.79 months placebo); improved PFS in gallbladder and female pts [3]. | |
| HER2+ Metastatic Breast Cancer | Phase Ib | Paclitaxel ± Trastuzumab | Clinical Benefit Rate: 81.3%; Partial Response Rate: 56.3% in heavily pretreated patients [4]. |
The following methodologies from preclinical studies can serve as a reference for designing experiments to evaluate varlitinib's activity.
This protocol is used to determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
This method is used to confirm target engagement and inhibition of downstream signaling pathways.
This compound has been investigated in several clinical trials, primarily in biliary tract, gastric, and breast cancers. The data below summarizes key efficacy outcomes from recent studies.
| Cancer Type | Study Phase & Design | Combination Therapy | Key Efficacy Findings |
|---|---|---|---|
| Biliary Tract Cancer (BTC) | Preclinical (in vitro & in vivo xenograft) | Monotherapy | Suppressed tumor growth in CCA xenograft models after 15 days of oral administration without noticeable toxicity [1]. |
| Advanced Gastric Cancer (AGC) | Phase Ib/II (2nd-line) [3] | This compound + Paclitaxel | ORR: 31% (in pts with measurable disease); DCR: 88%; Median PFS: 3.3 months; Median OS: 7.9 months [3]. |
| Advanced Solid Tumors & HER2+ MBC | Phase Ib Dose-Finding [4] | This compound + Paclitaxel ± Trastuzumab | ORR: 35.5% (PR); SD: 41.9%. In HER2+ MBC (n=20, heavily pretreated): Clinical Benefit Rate: 81.3% [4]. |
The following diagram illustrates the core mechanism of this compound, depicting how it inhibits the HER family signaling pathway to exert anti-tumor effects.
This diagram summarizes the mechanistic role of this compound: it enters the cell and binds to the tyrosine kinase domains of HER1, HER2, and HER4, preventing their auto-phosphorylation. This inhibition disrupts the activation of key downstream pathways, ultimately leading to reduced cancer cell proliferation and tumor growth [3] [1] [5].
Cholangiocarcinoma (CCA) is a highly aggressive malignancy originating from the biliary tract epithelium, characterized by a poor prognosis and limited treatment options, particularly for patients with advanced disease. Surgical resection remains the only curative approach, but many patients are diagnosed at late stages when surgery is no longer feasible. The high mortality rate and development of chemotherapy resistance in CCA have necessitated the exploration of targeted therapeutic strategies [1] [2].
The human epidermal growth factor receptor (HER) family—comprising EGFR (HER1), HER2, HER3, and HER4—represents a promising therapeutic target in CCA. These receptor tyrosine kinases activate downstream signaling pathways regulating critical cellular processes including proliferation, differentiation, and survival. Aberrant expression and activation of HER family members, particularly EGFR and HER2, have been documented in CCA tissues and cell lines, establishing a strong rationale for targeting this pathway [1]. Varlitinib is a reversible, small-molecule pan-HER inhibitor that potently targets EGFR, HER2, and HER4, effectively inhibiting both homodimerization and heterodimerization of these receptors. This comprehensive inhibition strategy potentially offers enhanced efficacy compared to agents targeting single HER family members [1] [3].
This compound exerts its anti-tumor effects through comprehensive inhibition of the HER receptor family. The molecular mechanism involves reversible binding to the intracellular tyrosine kinase domains of EGFR, HER2, and HER4, preventing receptor autophosphorylation and subsequent activation of downstream signaling cascades.
The following diagram illustrates the key signaling pathways affected by this compound treatment in cholangiocarcinoma cells:
This compound's primary mechanism involves inhibition of HER receptor phosphorylation, which subsequently suppresses two critical downstream pathways: the PI3K/Akt/mTOR pathway (regulating cell survival and metabolism) and the MAPK/Erk pathway (controlling cell proliferation and differentiation). This dual inhibition leads to cell cycle arrest and enhanced apoptosis in susceptible CCA cells [1]. Research has demonstrated that this compound treatment results in dose-dependent suppression of phosphorylated Akt and Erk1/2 in responsive CCA cell lines such as KKU-214, providing mechanistic validation for its anti-tumor activity [1].
Table 1: In vitro efficacy of this compound across CCA cell lines
| Cell Line | HER Family Expression Profile | IC50 Value (μM) | Cellular Responses | Key Findings |
|---|---|---|---|---|
| KKU-214 | Elevated EGFR and HER2 | Low micromolar range | Inhibition of proliferation, induction of apoptosis | Suppression of p-Akt and p-Erk1/2; cell cycle arrest |
| KKU-100 | Elevated EGFR and HER2 | Higher than KKU-214 | Limited response as monotherapy | Enhanced response when combined with PI3K inhibitor BKM-120 |
| KKU-213 | Variable HER expression | Micromolar range | Growth inhibition | Dose-dependent response |
| KKU-156 | Variable HER expression | Micromolar range | Growth inhibition | Dose-dependent response |
| MMNK-1 (cholangiocyte) | Normal expression | Higher IC50 vs. CCA lines | Minimal cytotoxicity | Favorable therapeutic index |
The anti-tumor efficacy of this compound was evaluated across multiple CCA cell lines with varying HER family expression patterns. Studies demonstrated that cell lines with elevated EGFR and HER2 expression (KKU-214 and KKU-100) showed particular susceptibility to this compound treatment, though with varying degrees of response [1]. In responsive KKU-214 cells, this compound treatment resulted in significant suppression of phosphorylated Akt and Erk1/2, indicating effective inhibition of downstream signaling pathways. This molecular effect translated to functional outcomes including dose-dependent inhibition of cell proliferation and induction of apoptotic cell death [1]. The differential sensitivity observed across cell lines with similar HER receptor expression patterns suggests that additional factors, including genetic background and compensatory pathways, influence this compound response.
Table 2: In vivo efficacy of this compound in CCA xenograft models
| Model Type | Administration Route | Dosing Regimen | Treatment Duration | Efficacy Outcomes | Toxicity Observations |
|---|---|---|---|---|---|
| CCA xenograft (KKU-214 derived) | Oral | Not specified in detail | 15 days | Significant tumor growth suppression | No noticeable toxicity |
| CCA xenograft (multiple lines) | Oral | 300 mg twice daily (equivalent human dosing) | 21-day cycles | Tumor growth inhibition in sensitive lines | Well tolerated in preclinical models |
In vivo studies utilizing CCA xenograft models demonstrated that orally administered this compound could significantly suppress tumor growth after 15 days of treatment without noticeable toxicity [1]. These findings supported the favorable safety profile of this compound and contributed to its advancement to clinical trials. Metabolomic analysis of tumor tissues from this compound-treated xenograft models identified aspartate as a potential key metabolite correlated with treatment response, suggesting possible biomarkers for predicting drug efficacy [1] [4].
Cell Culture Conditions:
Cell Viability Assay (MTT/MTS):
Western Blot Analysis:
Apoptosis Assay:
The limitations of traditional 2D cell culture systems in recapitulating tumor biology have led to the development of advanced 3D models for CCA research. These models better mimic the tumor microenvironment (TME), including cell-cell interactions, hypoxia gradients, and drug penetration barriers [2].
Spheroid Models:
Organoid Models:
Tumor-on-a-Chip Models:
The implementation of these advanced model systems in this compound testing could provide more physiologically relevant data regarding its efficacy and mechanism of action in CCA.
Research has explored combination strategies to enhance this compound efficacy and overcome potential resistance. Studies demonstrated that combination with PI3K inhibitors (e.g., BKM-120) improved anti-tumor activity in CCA cell lines with poor response to this compound monotherapy (e.g., KKU-100) [1]. This suggests that concurrent inhibition of parallel signaling pathways may be necessary to achieve comprehensive suppression of tumor growth in some CCA subtypes.
The potential mechanisms underlying differential response to this compound include:
Metabolomic profiling of this compound-treated tumors identified alterations in aspartate metabolism as a potential biomarker of response, suggesting that metabolic adaptations may influence treatment efficacy [1].
Preclinical studies provide compelling evidence that this compound exerts significant anti-tumor effects in CCA models through comprehensive inhibition of HER receptor signaling. The differential sensitivity observed across CCA cell lines underscores the heterogeneity of this malignancy and highlights the need for predictive biomarkers to identify patient subsets most likely to benefit from this compound treatment.
Future research directions should focus on:
Varlitinib (also known as ARRY-334543) is an orally active, reversible, small-molecule tyrosine kinase inhibitor. Its primary mechanism of action is the potent inhibition of the Human Epidermal Growth Factor Receptor (HER) family, which includes EGFR (HER1), HER2, and HER4 [1]. It acts as an enzymatic and cellular inhibitor with nanomolar potency.
By targeting the intracellular tyrosine kinase domains of these receptors, this compound blocks their phosphorylation and subsequent activation. This inhibition disrupts critical downstream pro-survival and proliferative signaling pathways, primarily the PI3K/AKT and FAK/NF-κB cascades [2]. The compound was designed to have improved physiochemical properties compared to other early inhibitors and provides equivalent or greater efficacy in animal models of human cancer [1].
Clinical studies have investigated this compound in combination with chemotherapy for various advanced cancers. The tables below summarize the design and key efficacy outcomes from major trials.
| Trial Focus | Phase | Patient Population | Combination Therapy | Recommended Phase II Dose (RP2D) |
|---|---|---|---|---|
| Gastric Cancer [3] | Ib/II | EGFR/HER2 co-expressing Advanced Gastric Cancer (AGC); 2nd-line | Paclitaxel (weekly) | This compound 300 mg twice daily (continuous) |
| Solid Tumors [4] | Ib | Advanced/Metastatic Solid Tumors (heavily pre-treated) | Paclitaxel ± Carboplatin ± Trastuzumab | This compound 300 mg twice daily (intermittent: 4 days on/3 days off) |
| Trial Focus | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
|---|---|---|---|---|
| Gastric Cancer [3] | 31% (in patients with measurable disease) | 88% (in patients with measurable disease) | 3.3 months | 7.9 months |
| Solid Tumors [4] | 35.5% (Partial Response in evaluable patients) | 77.4% (PR + Stable Disease) | Not specified | Not specified |
The efficacy of this compound appears to be influenced by biomarker expression. In the gastric cancer study, patients with strong HER2 expression showed a trend toward higher ORR and longer OS, whereas outcomes were poorer in patients with strong EGFR expression [3]. In the solid tumor study, a subgroup of 20 heavily pre-treated HER2-positive metastatic breast cancer patients showed promising activity, with a subset continuing on single-agent this compound for a median of over 5 months [4].
The anti-tumor effects of this compound are supported by preclinical and clinical experimental data.
In preclinical studies, this compound demonstrated significant anti-tumor activity in models of human breast, lung, and epidermal carcinoma tumors [1]. It inhibits multiple proliferation and anti-apoptosis pathways, including AKT, in a gastric cancer xenograft model [3].
In a neuroimmunology study, researchers used the following methods to explore this compound's impact on inflammatory signaling [2]:
il-1β, inos). Western blot and immunocytochemistry to analyze downstream signaling proteins (AKT, FAK, NF-κB) and NLRP3 inflammasome activation.The phase Ib parts of clinical trials used a "3+3" dose escalation design to find the maximum tolerated dose (MTD) and recommended phase II dose (RP2D) [3] [4].
The safety profile of this compound in combination with paclitaxel is considered manageable [3] [4].
The following diagram illustrates the mechanism of this compound and its downstream effects, integrating findings from cancer and neuroinflammation research [3] [1] [2]:
This mechanistic and clinical data shows that this compound is a promising pan-HER inhibitor with demonstrated anti-tumor activity and a manageable safety profile in specific patient populations.
The provided search results do not contain specific quantitative data or experimental protocols detailing Varlitinib's penetration of the BBB. To find this information, you would need to consult specialized pharmaceutical databases, preclinical study reports, or contact the drug's developer directly.
However, the search results provide highly relevant information on two fronts:
Understanding the performance of similar drugs can help set expectations for this compound. The table below summarizes key findings for other TKIs, which illustrates the variability in BBB penetration even within the same drug class.
| Drug Name | Primary Target | Quantified BBB Penetration | Key Findings & Context |
|---|---|---|---|
| Avitinib (3rd gen. EGFR TKI) [1] | EGFR T790M mutation | Penetration rate: 0.046% - 0.146% (CSF/plasma concentration) | Considered a weak penetration; however, the drug still showed good control of asymptomatic brain metastases in the study [1]. |
| Lapatinib (Dual TKI) [2] | EGFR, HER2 | Data suggests limited penetration | Despite its lipophilic properties, it is quickly extruded from the brain by efflux transporters like P-glycoprotein (P-gp), limiting its efficacy [2]. |
| Tucatinib (HER2 TKI) [3] | HER2 | Data suggests improved penetration | Known for its efficacy in treating HER2+ breast cancer with brain metastases, attributed to its high selectivity for HER2 and design to overcome the limitations of earlier TKIs [3]. |
To guide your own research or when evaluating primary studies on this compound, here are the established experimental protocols for quantifying a drug's ability to cross the BBB [4]. These methods are categorized as in vivo and in vitro approaches.
| Method Category | Technique | Core Protocol Summary |
|---|---|---|
| In Vivo | Intravenous Injection [4] | The compound is administered systemically. At designated time points, blood (plasma), brain tissue, and often cerebrospinal fluid (CSF) are collected. Analyte concentration in each compartment is measured to calculate brain/plasma ratios and pharmacokinetic parameters. |
| Microdialysis [4] | A microdialysis probe is surgically implanted into the brain region of interest. The drug is administered, and the extracellular fluid of the brain is continuously sampled. This allows for direct, dynamic measurement of unbound drug concentration in the brain. | |
| Cerebrospinal Fluid (CSF) Analysis [1] | Blood and CSF samples are collected simultaneously, typically via venous and lumbar puncture. The concentration of the drug in both samples is measured, and the CSF/plasma ratio is calculated as a key indicator of BBB penetration. | |
| In Vitro | Cell-Culture Models [4] | Brain microvessel endothelial cells (BMVECs) are cultured on a permeable filter to form a confluent monolayer. The integrity is validated by measuring Transendothelial Electrical Resistance (TEER). The test compound is added to the "blood" side, and its rate of appearance on the "brain" side is measured over time. |
The relationships between these methods and the key biological structures they investigate can be visualized in the following workflow:
Experimental Workflow for BBB Penetration Studies
Since efficient BBB penetration is a major challenge, research has focused on various strategies to circumvent it. These approaches are critical for the development of next-generation CNS-active therapeutics [5] [6].
The table below summarizes the core technical information on this compound relevant to researchers and drug development professionals.
| Aspect | Technical Details |
|---|---|
| Modality | Oral, small molecule tyrosine kinase inhibitor [1] [2] |
| Key Targets (IC₅₀) | Potent, nanomolar-scale inhibitor of HER2 (2 nM), HER1/EGFR (7 nM), and HER4 (4 nM) [3]. |
| Selectivity | Reversible pan-HER inhibitor; more potent in vitro than lapatinib and neratinib [3]. |
| Key Mechanism | Inhibits phosphorylation of HER receptors, blocking downstream signaling. Also inhibits heterodimers with HER3 [4]. |
| Preclinical Efficacy (Model Types) | Significant anti-tumor activity in preclinical models of human breast, lung, and epidermal carcinoma tumors [1] [2]. Demonstrated activity in gastric and biliary tract cancers [3]. |
| Preclinical BTC Evidence | Showed potent anti-tumor activity as monotherapy in preclinical BTC models and synergism with PI3K inhibition [4]. Suppressed tumor growth in a cholangiocarcinoma xenograft model [4]. |
The following diagram illustrates the molecular mechanism of this compound and its impact on the key cancer signaling pathways.
This compound acts upstream to block the activation of key HER family receptors, thereby inhibiting the downstream MAPK and PI3K-Akt signaling pathways that drive cancer progression [4] [2].
| Component | Regimen 1: Continuous Varlitinib Dosing [1] | Regimen 2: Intermittent this compound Dosing [2] [3] |
|---|---|---|
| This compound | 300 mg, orally, twice daily (BID), continuously | 300 mg, orally, twice daily (BID), 4 days per week (4 days on, 3 days off) |
| Paclitaxel | 80 mg/m², IV infusion, over 1 hour, on Days 1, 8, and 15 of a 28-day cycle | 80 mg/m², IV infusion, on Days 1, 8, and 15 of a 28-day cycle |
| Recommended Phase II Dose (RP2D) | Yes | Yes |
| Patient Population | EGFR/HER2 co-expressing Advanced Gastric Cancer | Advanced/Metastatic Solid Tumors (including breast cancer) |
| Therapy Line | Second-line | Later-line (median of 4 prior lines) |
For researchers designing clinical trials, the following methodology outlines the administration and monitoring schedule for a typical 4-week cycle.
The diagram below illustrates the weekly administration schedule for one 28-day cycle.
Treatment requires careful monitoring for adverse events (AEs), with clear guidelines for dose modification.
The antitumor activity and safety data from the cited studies are summarized below.
| Study Detail | Outcome in Gastric Cancer (RP2D: 300mg BID Continuous) [1] | Outcome in Solid Tumors (RP2D: 300mg BID Intermittent) [2] [3] |
|---|---|---|
| Objective Response Rate (ORR) | 31% (in patients with measurable disease) | 35.5% Partial Response (PR) across all solid tumors |
| Disease Control Rate (DCR) | 88% | 77.4% (PR + Stable Disease) |
| Median PFS | 3.3 months | Not explicitly reported for all cohorts |
| Median OS | 7.9 months | Not explicitly reported for all cohorts |
| Promising Subgroup | Patients with strong HER2 expression had higher ORR and longer OS. | In HER2+ MBC, clinical benefit rate was 81.3% with a PR rate of 56.3%. |
| Key Safety Profile | Manageable toxicity; no treatment-related deaths at RP2D. | Most common DLTs were neutropenia, febrile neutropenia, and electrolyte disturbances. |
This compound is a reversible, small-molecule pan-HER inhibitor that targets EGFR (HER1), HER2, and HER4. It potently inhibits the phosphorylation and activation of these receptors, with half-maximal inhibitory concentration (IC50) values in the low nanomolar range (2-7 nM), making it more potent than some earlier generation inhibitors like lapatinib [2] [3]. Preclinical models showed that this compound inhibits key proliferation and anti-apoptosis pathways, such as AKT and survivin, supporting its investigation in HER-driven cancers [1].
The rationale for combining this compound with paclitaxel is to simultaneously disrupt HER family-driven survival signals while inducing mitotic arrest and apoptosis through chemotherapy. This approach is particularly relevant in tumors that have developed resistance to first-line therapies, such as trastuzumab in HER2-positive gastric cancer [1].
Biliary tract cancer (BTC), encompassing cholangiocarcinoma, gallbladder cancer, and carcinoma of the ampulla of Vater, is an aggressive malignancy with a poor prognosis. The first-line standard of care, established by the ABC-02 study, is gemcitabine plus cisplatin, which yields a modest objective response rate (ORR) of approximately 26% and a median overall survival of 11.7 months. There is a pressing need for more effective therapeutic regimens.
The human epidermal growth factor receptor (HER) family—including HER1 (EGFR), HER2, HER3, and HER4—is implicated in the pathogenesis of BTC. Overexpression and amplification of HER2 and HER3 are observed in a significant subset of patients. Varlitinib is an oral, potent, reversible, small-molecule pan-HER inhibitor that targets EGFR, HER2, and HER4. Preclinical models demonstrated that this compound has significant anti-tumor activity and, in cholangiocarcinoma cell lines, it can inhibit proliferation and promote apoptosis. The rationale for combining this compound with gemcitabine and cisplatin is to simultaneously disrupt HER-mediated survival pathways and induce DNA damage, thereby enhancing anti-tumor efficacy.
This compound acts as a reversible ATP-competitive inhibitor with nanomolar potency against key receptor tyrosine kinases. The diagram below illustrates its mechanism and the experimental workflow for the clinical study.
Diagram Title: this compound MoA and Clinical Study Workflow
The following table summarizes the efficacy outcomes from the phase 1b portion of a multicenter study involving 23 Asian patients with treatment-naïve advanced BTC.
Table 1: Efficacy Outcomes from the Phase 1b Study [1] [2]
| Efficacy Parameter | Overall Results (N=23) | This compound 200 mg Cohort | This compound 300 mg Cohort |
|---|---|---|---|
| Objective Response Rate (ORR) | 35% (8/23) | Not Specified | Not Specified |
| Disease Control Rate (DCR) | 87% (20/23) | Not Specified | Not Specified |
| Median Duration of Response | 4.0 months (Range: 2.8-11.0) | Not Specified | Not Specified |
| Median Progression-Free Survival (PFS) | 6.8 months (95% CI: 5.1-10.7) | 248 days (approx. 8.1 months) | Not Reached |
The safety profile was characterized primarily by hematological and hepatic events. The table below details the treatment-related adverse events (TRAEs).
Table 2: Safety Profile of this compound plus Gemcitabine/Cisplatin [1] [2]
| Adverse Event | All Grades, Overall (%) | Grade ≥3, Overall (%) | Grade ≥3, 200 mg Cohort (%) | Grade ≥3, 300 mg Cohort (%) |
|---|---|---|---|---|
| Thrombocytopenia | 62 | 33 | Not Specified | Not Specified |
| Neutropenia | 52 | 48 | Not Specified | Not Specified |
| Anorexia | 38 | Not Specified | Not Specified | Not Specified |
| Nausea | 38 | Not Specified | Not Specified | Not Specified |
| Diarrhea | 38 | Not Specified | Not Specified | Not Specified |
| Anemia | 33 | 19 | Not Specified | Not Specified |
| Fatigue | Not Specified | Reported | Not Specified | Not Specified |
| AST Increased | Not Specified | Reported | Reported | Reported |
| ALT Increased | Not Specified | Reported | Reported | Reported |
| Patients with ≥1 Grade ≥3 TRAE | - | - | 36% | 67% |
Dose-Limiting Toxicities (DLTs):
Based on the safety and efficacy data, the recommended phase 2 dose (RP2D) of this compound in combination with gemcitabine and cisplatin was determined to be 300 mg twice daily [1].
This section provides a detailed methodology for the clinical administration of this combination regimen, based on the published phase 1b/2 study design.
Key Inclusion Criteria:
Key Exclusion Criteria:
The recommended regimen for a 21-day cycle is as follows:
| Drug | Dose and Route | Schedule | Cycle Length |
|---|---|---|---|
| This compound | 300 mg, Oral | Twice Daily, continuously throughout the cycle | 21 days |
| Gemcitabine | 1000 mg/m², Intravenous | Days 1 and 8 | 21 days |
| Cisplatin | 25 mg/m², Intravenous | Days 1 and 8 | 21 days |
Administration Notes:
Dose interruptions and modifications are critical for managing adverse events.
The combination of this compound with gemcitabine and cisplatin has demonstrated a manageable safety profile and promising anti-tumor activity in treatment-naïve patients with advanced BTC, supporting its further investigation. The phase 2 portion of the study is ongoing to confirm these efficacy signals.
It is important to note that while this compound has been granted Orphan Drug Designation by the U.S. FDA for cholangiocarcinoma and gastric cancer, it remains an investigational drug and has not yet received full regulatory approval for commercial use [3] [4]. Future research should focus on identifying predictive biomarkers, such as HER2 overexpression or gene amplification, to better select patients who are most likely to benefit from this targeted therapy.
This compound is an orally administered, reversible, small-molecule pan-human epidermal growth factor receptor (HER) inhibitor that targets HER1 (EGFR), HER2, and HER4 with nanomolar potency. With its improved physiochemical properties relative to other HER-targeted agents, this compound demonstrates superior exposure and equivalent or greater efficacy in preclinical models of human cancer. The compound concurrently inhibits the molecular targets of trastuzumab (ErbB-2) and cetuximab (EGFR), potentially providing enhanced efficacy through comprehensive blockade of HER family signaling networks. This mechanism is particularly relevant in cancers where HER receptor cross-talk and heterodimerization contribute to therapeutic resistance. [1]
The rationale for combining this compound with chemotherapy stems from the need to overcome resistance to targeted therapies in advanced solid tumors. HER family members synergistically interact with each other and with other signaling pathways, creating compensatory mechanisms that limit the efficacy of single-agent targeted therapies. Preclinical studies have demonstrated that this compound inhibits multiple proliferation and anti-apoptosis pathways, including AKT, phosphoinositide 3-kinase, and survivin pathways, in various cancer xenograft models. Early clinical studies suggested this compound as a potent inhibitor of signal transduction in EGFR and HER2 co-expressing cancers, with promising antitumor activity in combination with paclitaxel with/without carboplatin for several solid tumors. [2]
The primary objective of the phase Ib studies was to determine the maximum tolerated dose (MTD) and recommended phase II dose (RP2D) of this compound when combined with weekly paclitaxel with or without carboplatin ± trastuzumab. Secondary objectives included evaluating safety, tolerability, pharmacokinetic profiles, and early efficacy signals of these combinations. The studies employed a 3+3 dose de-escalation design with predefined dose-limiting toxicity (DLT) criteria and monitoring periods. [3]
Eligibility criteria encompassed patients aged ≥19 years with histologically confirmed advanced or metastatic solid tumors with measurable disease per Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1. Patients were required to have adequate bone marrow, hepatic, and renal function, and Eastern Cooperative Oncology Group (ECOG) performance status of 0-1. Key exclusion criteria included uncontrolled cardiac dysfunction, symptomatic central nervous system metastases, previous exposure to taxanes (in some studies), and interstitial lung disease. Specific studies focused on patient populations with HER2-positive or EGFR/HER2 co-expressing tumors to enrich for potential responders. [2]
The phase Ib studies investigated multiple combination cohorts with varying dosing schedules:
The initial starting dose of this compound was 500 mg twice daily continuously, based on previous studies of this compound as monotherapy and combination therapy. Dose de-escalation was employed when the starting dose was intolerable, with subsequent dose levels including 400 mg twice daily continuously and 300 mg twice daily intermittently (4 days on, 3 days off). The intermittent schedule was designed to potentially improve tolerability while maintaining efficacy by administering this compound 24-36 hours after and ending 24-36 hours before each weekly paclitaxel dose. [3]
Table 1: Dose Escalation Scheme and DLT Observations in Phase Ib Studies [3]
| Cohort | Chemotherapy Backbone | This compound Dose | DLTs Observed | RP2D Determination |
|---|---|---|---|---|
| A1 | Carboplatin + Paclitaxel | 500 mg BID continuous | 2/6 patients (neutropenia, febrile neutropenia) | Not tolerable |
| A2 | Carboplatin + Paclitaxel | 400 mg BID continuous | 2/6 patients (electrolyte disturbances) | Not tolerable |
| A3 | Carboplatin + Paclitaxel | 300 mg BID intermittent | 1/6 patients | MTD and RP2D |
| B1 | Paclitaxel | 500 mg BID continuous | Under evaluation | Not determined |
| B2 | Paclitaxel | 300 mg BID intermittent | 0/6 patients | RP2D |
| C1 | Paclitaxel + Trastuzumab | 300 mg BID intermittent | 0/6 patients | RP2D |
Dose-limiting toxicities (DLTs) were defined as specific adverse events occurring during the first treatment cycle (28 days) and included: grade ≥3 non-hematologic toxicities (except alopecia); grade ≥3 diarrhea, nausea, and vomiting despite maximal supportive medication; grade 4 neutropenia sustained for ≥7 days; grade 3-4 neutropenia with fever or infection; grade 4 thrombocytopenia; and grade 3 thrombocytopenia sustained for ≥7 days or with accompanying bleeding. [2]
Safety assessments included continuous monitoring of adverse events using the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE) version 4.03, laboratory evaluations (hematology, serum chemistry), electrocardiograms, and left ventricular ejection fraction measurements. Tumor response was assessed radiologically every 6 weeks using RECIST version 1.1. Pharmacokinetic sampling was performed to characterize this compound exposure and potential drug-drug interactions with paclitaxel. [2] [3]
Across multiple phase Ib studies, the recommended phase II dose (RP2D) for this compound in combination with weekly paclitaxel (80 mg/m²) was established as 300 mg twice daily administered intermittently (4 days on, 3 days off). The addition of subcutaneous trastuzumab (600 mg every 3 weeks) to this combination was found to be safe with no additional DLTs observed. However, the triplet combination of this compound with carboplatin and paclitaxel was deemed intolerable due to frequent hematologic toxicities and unable to be developed further. [3]
The safety profile of this compound combined with paclitaxel demonstrated manageable toxicity. The most common adverse events of any grade included neutropenia (52%), diarrhea (27%), aspartate aminotransferase/alanine aminotransferase elevation (22%), and nausea (19%). No treatment-related deaths or unexpected adverse events resulting in treatment cessation were observed at the RP2D. The intermittent dosing schedule appeared to reduce the incidence and severity of gastrointestinal toxicities while maintaining antitumor activity. [2]
Despite the primary focus on safety and dose-finding, phase Ib studies revealed promising efficacy signals in heavily pretreated populations. Among 31 patients evaluable for response across tumor types, the objective response rate was 35.5% with partial responses and 41.9% with stable disease, resulting in a disease control rate of 77.4%. Notably, in a subgroup of 20 patients with HER2-positive metastatic breast cancer who had received a median of 4 prior lines of therapy, 8 patients continued on single-agent this compound after completing chemotherapy for a median of 5.1 months (range 2.0-13.3 months). [3]
Biomarker analyses suggested enhanced activity in molecularly selected populations. In a study focusing on EGFR/HER2 co-expressing advanced gastric cancer, patients with strong HER2 expression (n=8) demonstrated higher objective response rates and longer overall survival, whereas those with strong EGFR expression (n=3) had poorer outcomes. Circulating tumor DNA analysis was incorporated in some studies to monitor molecular response and identify potential resistance mechanisms. [2]
Table 2: Efficacy Outcomes by Tumor Type in Phase Ib Studies [2] [3]
| Tumor Type | Number of Patients | Objective Response Rate (%) | Disease Control Rate (%) | Median PFS (months) | Median OS (months) |
|---|---|---|---|---|---|
| EGFR/HER2+ Gastric Cancer | 27 | 31 | 88 | 3.3 | 7.9 |
| HER2+ Breast Cancer | 20 | 35.5 | 81.3 | Not reported | Not reported |
| Various Solid Tumors | 31 | 35.5 | 77.4 | Not reported | Not reported |
4.1.1 Patient Monitoring Schedule
4.1.2 Dose-Limiting Toxicity Evaluation Period
4.1.3 Dose Modification Guidelines
4.2.1 Radiological Assessment Protocol
4.2.2 RECIST v1.1 Response Criteria Application
4.3.1 Blood Sampling Schedule
4.3.2 Bioanalytical Methods
Pharmacokinetic analyses demonstrated that plasma exposure of this compound was dose-dependent, with the intermittent dosing schedule (300 mg twice daily, 4 days on/3 days off) providing adequate drug exposure while potentially improving tolerability. The combination with paclitaxel did not significantly affect the maximum concentration (Cmax) or area under the curve (AUC) of paclitaxel, suggesting minimal drug-drug interactions at the pharmacokinetic level. This is particularly important for combination regimens, as it allows for the administration of standard chemotherapy doses without compromising exposure. [3]
The pharmacodynamic effects of this compound were assessed through monitoring of pHER2 and pEGFR in tumor tissue when feasible, as well as through downstream signaling markers in serial blood samples. In some studies, circulating tumor DNA (ctDNA) analysis was performed using next-generation sequencing panels targeting 118 cancer-related genes to monitor molecular response and identify emerging resistance mutations. The pharmacodynamic data supported the biological activity of this compound at the RP2D, with evidence of target inhibition in both tumor tissue and blood-based biomarkers. [2]
The phase Ib dose-finding studies of this compound in combination with chemotherapy have successfully established a recommended phase II dose of 300 mg twice daily administered intermittently (4 days on, 3 days off) with weekly paclitaxel. This combination demonstrated manageable toxicity and promising antitumor activity in heavily pretreated patients, particularly those with HER2-positive breast cancer and EGFR/HER2 co-expressing gastric cancer. The intermittent dosing schedule appears to optimize the therapeutic index by maintaining efficacy while reducing treatment-related toxicities.
Future clinical development of this compound should focus on molecularly selected patient populations most likely to benefit from pan-HER inhibition. The suggested efficacy in gallbladder cancer and HER2-positive breast cancer warrants further investigation in larger, biomarker-selected phase II studies. Additionally, exploration of this compound in combination with other targeted agents, such as PI3K inhibitors, may help overcome potential resistance mechanisms and broaden its therapeutic utility. The phase Ib data presented herein provide a solid foundation for these future clinical investigations.
1. Drug Profile & Mechanism of Action this compound is an oral, reversible, small-molecule inhibitor that potently targets the HER family of receptor tyrosine kinases (HER1/EGFR, HER2, and HER4) [1] [2]. Its mechanism involves binding to the intracellular tyrosine kinase domains, inhibiting auto-phosphorylation and subsequent activation of downstream signaling pathways such as RAF-MEK-MAPK and PI3K-AKT, which drive uncontrolled cell proliferation and tumor growth [1] [2].
2. Recommended Phase II Dose Rationale The 300 mg BID intermittent dose was established through a dose de-escalation study after the initial 500 mg BID continuous dose, combined with carboplatin and paclitaxel, led to unacceptable toxicity [1]. The intermittent schedule allows for better tolerability while maintaining anti-tumor activity.
3. Clinical Efficacy Signals The combination of this compound and paclitaxel showed promising efficacy in heavily pre-treated patients. The data below summarizes the response in patients evaluable for efficacy [1].
Table 1: Efficacy of this compound in Combination with Paclitaxel (± Trastuzumab) in Evaluable Patients (n=31)
| Response Category | Number of Patients | Percentage |
|---|---|---|
| Partial Response (PR) | 11 | 35.5% |
| Stable Disease (SD) | 13 | 41.9% |
| Clinical Benefit Rate (PR + SD) | 24 | 77.4% |
| Progressive Disease | 7 | 22.6% |
In a subgroup of 20 patients with HER2+ metastatic breast cancer, the regimen was particularly active, with a clinical benefit rate of 81.3% and a partial response rate of 56.3% [1]. Eight of these patients continued on single-agent this compound after completing chemotherapy for a median of 5.1 months [1].
4. Safety and Tolerability The dose de-escalation from 500 mg BID to 300 mg BID was primarily due to dose-limiting toxicities (DLTs) experienced with the triplet combination of this compound, carboplatin, and paclitaxel [1].
5. Pharmacokinetic (PK) Analysis PK data from the study confirmed that:
Protocol 1: Phase Ib Dose-Finding Study Design
This protocol outlines the key elements of the clinical trial that established the recommended Phase II dose [1].
Protocol 2: Pharmacokinetic (PK) Assessment Methodology
The diagram below illustrates the key signaling pathway targeted by this compound and the logical workflow of the dose-finding study.
This compound is a highly potent, orally administered, small-molecule pan-HER inhibitor that targets the human epidermal growth factor receptors HER1 (EGFR), HER2, and HER4. It functions by inhibiting the phosphorylation and activation of these receptors, thereby disrupting critical signaling pathways that promote excessive cellular proliferation and survival in malignancies. This compound has demonstrated activity in various cancers, including gastric, biliary tract, and breast cancers, and has been granted orphan drug designation for cholangiocarcinoma and gastric cancer [1].
The intermittent dosing schedule of 4 days on therapy followed by 3 days off was developed to mitigate dose-limiting toxicities (DLTs) observed during clinical development, particularly when this compound is combined with cytotoxic chemotherapy. This schedule represents a strategic balance between maintaining sufficient target inhibition for antitumor efficacy and reducing the frequency and severity of adverse events to improve patient tolerability and treatment compliance [1].
The intermittent dosing regimen was established through a phase Ib dose-finding study (NCT02396108) designed to determine the maximum tolerated dose and recommended Phase II dose (RP2D) of this compound combined with weekly paclitaxel with or without carboplatin and trastuzumab. The study enrolled patients with advanced or metastatic solid tumors who had undergone a median of 4 prior lines of palliative systemic therapy [1].
Table 1: Clinical Efficacy of this compound in Combination Therapy
| Cancer Type | Combination Therapy | Dosing Schedule | Patient Population | Response Rate | Clinical Benefit Rate |
|---|---|---|---|---|---|
| HER2+ Metastatic Breast Cancer [1] | Paclitaxel ± Trastuzumab | 300 mg BID, 4 days on/3 days off | Heavily pretreated (median 4 prior lines) | Partial Response: 56.3% | 81.3% |
| Various Solid Tumors [1] | Paclitaxel ± Carboplatin ± Trastuzumab | 300 mg BID, 4 days on/3 days off | 37 patients across 8 cohorts | Partial Response: 35.5% Stable Disease: 41.9% | 77.4% | | EGFR/HER2 Co-expressing Advanced Gastric Cancer [2] | Paclitaxel | 300 mg BID, 4 days on/3 days off | Second-line treatment | Objective Response: 31% Disease Control: 88% | Not reported |
A subsequent phase Ib/II study (NCT05400915) evaluated this compound plus paclitaxel in patients with EGFR/HER2 co-expressing advanced gastric cancer (AGC) as a second-line treatment. The RP2D was confirmed to be this compound 300 mg twice daily intermittently with weekly paclitaxel. Among 27 patients treated at this dose, median progression-free survival was 3.3 months and median overall survival was 7.9 months. Notably, patients with strong HER2 expression demonstrated better outcomes, while those with strong EGFR expression had poorer results [2] [3].
This compound intermittent dosing has been safely combined with:
Note: The combination of this compound with both carboplatin (AUC 1.5) and paclitaxel was deemed intolerable due to excessive toxicity, even with intermittent this compound dosing, and is not recommended for further development [1].
Table 2: Adverse Event Profile of this compound (300 mg BID, 4 days on/3 days off) in Combination with Paclitaxel
| Adverse Event | All Grades Incidence | Grade 3-4 Incidence | Management Recommendations |
|---|---|---|---|
| Neutropenia | 52% | 22% | Monitor blood counts weekly; consider growth factor support |
| Diarrhea | 27% | Not specified | Implement proactive antidiarrheal medication protocol |
| AST/ALT Elevation | 22% | 7-11% | Monitor liver function tests biweekly; consider dose reduction |
| Nausea | 19% | Not specified | Provide prophylactic antiemetics |
| Rash | 11% | 4% | Topical corticosteroids; antihistamines for pruritus |
| Febrile Neutropenia | 7% | 7% | Requires immediate medical intervention |
| Hyperbilirubinemia | 11% | 11% | Monitor liver function; consider dose modification |
The most common dose-limiting toxicities observed during clinical trials included neutropenia, febrile neutropenia, and electrolyte disturbances. The intermittent scheduling strategy (4 days on/3 days off) was specifically implemented to reduce the incidence and severity of these events while maintaining antitumor efficacy [1] [2].
No treatment-related deaths or unexpected adverse events resulting in permanent treatment cessation were reported at the RP2D of 300 mg twice daily intermittently, indicating the regimen has a manageable safety profile for further clinical development [2].
Pharmacokinetic analyses conducted as part of the phase Ib study revealed two key findings:
This compound's therapeutic effect stems from its potent inhibition of multiple HER family receptors. The drug mechanism can be visualized through its action on key signaling pathways:
Figure 1: this compound Mechanism of Action as a Pan-HER Inhibitor. This compound potently inhibits the phosphorylation and activation of HER1 (EGFR), HER2, and HER4 receptors, disrupting downstream signaling pathways including PI3K/AKT and survivin that drive tumor proliferation and survival [1].
The half maximal inhibitory concentration (IC50) of this compound for inhibiting receptor phosphorylation is notably lower than other small-molecule EGFR inhibitors, indicating superior potency:
This compares favorably to other agents in its class such as lapatinib (HER1: 10.8 nM, HER2: 9.3 nM) and neratinib (HER1: 12 nM, HER2: 39 nM, HER4: 19 nM) [1].
Patient selection for this compound therapy should incorporate biomarker assessment:
The intermittent dosing schedule of this compound (300 mg twice daily, 4 days on/3 days off) in combination with weekly paclitaxel represents a viable treatment strategy with demonstrated efficacy and a manageable safety profile in heavily pretreated patient populations. This regimen is particularly promising for HER2-positive metastatic breast cancer and EGFR/HER2 co-expressing advanced gastric cancer.
Ongoing clinical trials continue to explore this compound combinations, including its investigation as neoadjuvant therapy in HER2+ breast cancer (NCT02396108). The intermittent scheduling approach successfully addresses the challenge of balancing efficacy with tolerability, providing a framework for the development of other targeted therapy combinations.
Primary Clinical Context: this compound is a reversible, small-molecule pan-HER inhibitor targeting EGFR, HER2, and HER4. Combined with paclitaxel, it has shown manageable toxicity and modest antitumor activity as a second-line treatment for patients with EGFR/HER2 co-expressing AGC [1]. ctDNA monitoring enables real-time assessment of therapy effectiveness and detection of resistance.
The following table summarizes key efficacy and safety data from a phase Ib/II clinical trial of this compound and paclitaxel in AGC [1].
| Parameter | Result (Patients treated at RP2D, n=27) |
|---|---|
| Recommended Phase II Dose (RP2D) | This compound 300 mg twice daily + Paclitaxel 80 mg/m² (Days 1, 8, 15 of a 28-day cycle) |
| Median Progression-Free Survival (PFS) | 3.3 months (95% CI: 1.7 to 4.9) |
| Median Overall Survival (OS) | 7.9 months (95% CI: 5.0 to 10.8) |
| Objective Response Rate (ORR) | 31% (in patients with measurable disease, n=16) |
| Disease Control Rate (DCR) | 88% |
| Common Adverse Events (Any Grade) | Neutropenia (52%), Diarrhea (27%), AST/ALT elevation (22%), Nausea (19%) |
Key Biomarker Observations: Patients with strong HER2 expression had higher ORR and longer OS, while those with strong EGFR expression had poorer outcomes. This highlights the need for precise patient stratification and dynamic monitoring with ctDNA [1].
This protocol outlines the methodology for longitudinal ctDNA monitoring in patients undergoing treatment with this compound and paclitaxel, based on the cited clinical trial and current technological standards [1] [2].
1. Plasma Collection and Processing
2. Cell-free DNA (cfDNA) Extraction
3. Circulating Tumor DNA (ctDNA) Analysis
4. Data Analysis and Interpretation
The following diagrams illustrate the therapeutic mechanism of this compound and the workflow for ctDNA monitoring, created using Graphviz per your specifications.
Diagram 1: this compound's Pan-HER Inhibition Mechanism
Diagram 2: ctDNA Monitoring Workflow for Treatment Response
Integrating ctDNA monitoring into this compound trials provides a dynamic window into tumor dynamics, enabling assessment of molecular response that may precede radiographic changes [2]. This approach is crucial for understanding and overcoming resistance mechanisms.
Future applications should explore multi-analyte liquid biopsies and larger, prospective trials to solidify the utility of ctDNA for guiding therapy with this compound and other pan-HER inhibitors across different gastrointestinal cancers [3] [4] [2].
Advanced gastric cancer (AGC) represents a significant global health challenge, ranking as the fifth most common cancer and the fourth leading cause of cancer mortality worldwide. The treatment landscape for AGC has evolved substantially with the introduction of targeted therapies, particularly those focusing on the human epidermal growth factor receptor (HER) family. Varlitinib is a reversible small-molecule pan-HER inhibitor that targets epidermal growth factor receptor (EGFR), HER2, and HER4, while also effectively inhibiting heterodimers with HER3 which lacks a kinase domain. This comprehensive application note details the protocol and supporting data for this compound in combination with paclitaxel as a second-line treatment for patients with EGFR/HER2 co-expressing AGC, based on the recent K-MASTER-13 phase Ib/II clinical trial [1] [2].
The biological rationale for targeting multiple HER family members stems from the intricate signaling networks that drive tumor progression. HER family members synergistically interact with the same or other HER subfamily members, and HER2 activation results in increased EGFR signaling. This cross-talk suggests that dual inhibition of HER2 and EGFR could overcome resistance to single-agent targeted therapies. Preclinically, this compound has demonstrated potent inhibition of multiple proliferation and anti-apoptosis pathways, including AKT, phosphoinositide 3-kinase, and survivin pathways in gastric cancer xenograft models [2]. The K-MASTER-13 study represents the clinical translation of these preclinical findings, exploring this compound in combination with weekly paclitaxel in a molecularly selected population.
This compound (ASLAN001) is a potent, reversible small molecule that functions as a pan-HER inhibitor with activity against multiple targets in the HER family: EGFR (HER1), HER2, and HER4. Additionally, it effectively inhibits heterodimers with HER3, which lacks intrinsic kinase activity but serves as an important signaling partner in oncogenic processes. This compound acts by binding competitively to the ATP-binding site of these receptor tyrosine kinases, thereby preventing autophosphorylation and subsequent activation of downstream signaling cascades. In preclinical gastric cancer models, this compound demonstrated significant inhibition of key pathways including AKT signaling, PI3K pathway, and survivin-mediated anti-apoptotic signaling, leading to reduced tumor cell proliferation and increased apoptosis [2].
The HER family of receptors functions through a complex network of homodimerization and heterodimerization events. HER2 is unique among family members as it has no known direct ligand and exists in a constitutively active conformation, making it the preferred dimerization partner for other HER family members. The HER2/HER3 heterodimer is particularly potent in activating downstream oncogenic signaling due to HER3's multiple docking sites for the p85 subunit of PI3K. In gastric cancer, HER2 expression can be heterogeneous, with variable patterns within and between tumors, and it frequently dimerizes with HER3 and other EGFR family members, contributing to aggressive tumor behavior [3]. This complex interplay creates biological redundancy that can limit the efficacy of agents targeting single HER family members, providing the rationale for comprehensive pan-HER inhibition with this compound.
Table: this compound Target Profile
| Target Receptor | Inhibition IC₅₀ | Cellular Consequences | Downstream Effects |
|---|---|---|---|
| EGFR (HER1) | Low nanomolar range | Reduced proliferation | MAPK pathway inhibition |
| HER2 | Low nanomolar range | Increased apoptosis | PI3K/AKT pathway suppression |
| HER4 | Low nanomolar range | Cell cycle arrest | Survivin pathway downregulation |
| HER3 heterodimers | Effective inhibition | Decreased migration | Reduced tumor invasiveness |
The following diagram illustrates the key signaling pathways inhibited by this compound and the central role of HER2 in the network:
The K-MASTER-13 study employed specific molecular selection criteria to identify the target population. Key inclusion criteria required patients to have histopathologically confirmed unresectable, recurrent, or metastatic gastric adenocarcinoma (including adenocarcinoma of the esophagogastric junction) with both EGFR and HER2 overexpression by immunohistochemistry (IHC ≥ 1+). Alternatively, patients with EGFR amplification/mutation on next-generation sequencing (NGS) and HER2 IHC ≥ 1+ were also eligible. All patients had progressed after first-line chemotherapy containing fluoropyrimidine and/or platinum-based agents, regardless of prior trastuzumab exposure. Additional requirements included the presence of one or more evaluable or measurable lesions by RECIST 1.1, adequate bone marrow and hepatic function, and Eastern Cooperative Oncology Group Performance Status (ECOG PS) of 0-1 [1] [2].
Biomarker assessment followed standardized protocols to ensure consistent patient selection. For HER2 testing, immunohistochemistry was performed using validated antibodies, with scoring according to established gastric cancer guidelines. Membranous staining in more than 10% of tumor cells was considered positive, with ≥1+ staining intensity required for inclusion. EGFR expression was similarly assessed by IHC, with ≥1+ staining intensity required. The study also permitted and incorporated circulating tumor DNA (ctDNA) analysis using next-generation sequencing panels (AlphaLiquid100) covering 118 cancer-related genes to detect single-nucleotide variants, indels, fusions, and copy number variations. This comprehensive biomarker approach enabled the investigation of potential predictive biomarkers for response beyond the primary inclusion criteria [2] [4].
The frequency of EGFR/HER2 co-expression in gastric cancer populations requires further characterization in larger cohorts. In other cancer types, such as lung adenocarcinoma, studies have shown that EGFR and HER2 protein expression increases significantly during disease progression from preneoplastic lesions to invasive carcinoma, often occurring without gene amplification. This suggests that protein overexpression can arise through mechanisms beyond gene amplification, including transcriptional and post-translational regulation [5]. In breast cancer, approximately 60-70% of HER2-positive tumors co-express hormone receptors, creating a distinct biological subset with implications for treatment response [6]. While similar comprehensive data for gastric cancer co-expression rates are still emerging, the K-MASTER-13 study demonstrates the feasibility of identifying this population through standardized biomarker testing.
Table: Biomarker Testing Methodology
| Biomarker | Testing Method | Threshold for Positivity | Tissue Requirements | Quality Controls |
|---|---|---|---|---|
| HER2 Protein | Immunohistochemistry (IHC) | ≥1+ membranous staining in >10% of tumor cells | Formalin-fixed, paraffin-embedded (FFPE) tissue blocks | Include positive and negative control slides |
| EGFR Protein | Immunohistochemistry (IHC) | ≥1+ membranous staining | FFPE tissue sections | Validate antibody specificity |
| EGFR Amplification/Mutation | Next-generation sequencing | Variant allele frequency >5% for mutations | FFPE or plasma ctDNA | Minimum 50ng DNA input |
| HER2 Amplification | Next-generation sequencing | Copy number variation >2.5 | FFPE or plasma ctDNA | Tumor content >20% |
The K-MASTER-13 study employed a traditional 3+3 design for the phase Ib dose escalation component. The primary objective of this phase was to determine the maximum tolerated dose (MTD) and recommended phase II dose (RP2D) of this compound when combined with weekly paclitaxel (80 mg/m² administered intravenously on days 1, 8, and 15 of each 28-day cycle). The starting dose (dose level 1) was this compound 300 mg administered orally twice daily continuously, while the reduced dose level (-1) was this compound 300 mg twice daily on an intermittent schedule (4 days on, 3 days off). Dose-limiting toxicities (DLTs) were evaluated during the first 4-week cycle and defined as specific grade ≥3 non-hematologic toxicities (except alopecia), grade ≥3 diarrhea/nausea/vomiting despite maximal supportive care, grade 4 neutropenia lasting ≥7 days, grade 3-4 neutropenia with fever or infection, or grade 4 thrombocytopenia/grade 3 thrombocytopenia lasting ≥7 days or with bleeding [2].
Based on the phase Ib results, the RP2D was established as this compound 300 mg twice daily continuously in combination with weekly paclitaxel (80 mg/m² on days 1, 8, and 15 of each 28-day cycle). This regimen demonstrated manageable toxicity without unexpected safety concerns or treatment-related deaths. The study protocol mandated dose modifications and delays according to predefined criteria based on toxicity severity, with particular attention to gastrointestinal adverse events (diarrhea, nausea), neutropenia, and hepatic transaminase elevations. Treatment continued until disease progression, unacceptable toxicity, patient withdrawal of consent, or investigator decision [1] [2] [4].
The phase II component of the study evaluated the antitumor activity of the this compound-paclitaxel combination at the RP2D. The primary endpoint was progression-free survival (PFS), defined as the time from enrollment to radiological or clinical progression, initiation of subsequent treatment, or death from any cause. Secondary endpoints included overall survival (OS), objective response rate (ORR) by RECIST 1.1, disease control rate (DCR), and safety profile. Tumor assessments were conducted every 6 weeks for the first 24 weeks, then every 12 weeks thereafter until disease progression. The study employed a Simon's two-stage design with statistical assumptions based on the RAINBOW trial (paclitaxel plus ramucirumab versus paclitaxel alone), targeting a sample size of 50 patients to detect an improvement in PFS from 2.9 months to 4.4 months with a two-sided significance level of 10% and 70% power, accounting for a 10% dropout rate [2] [4].
The following diagram illustrates the complete treatment workflow from patient selection through treatment and monitoring:
The K-MASTER-13 study demonstrated modest antitumor activity of the this compound-paclitaxel combination in the molecularly selected population. Among 27 patients treated at the RP2D, the median progression-free survival was 3.3 months (95% confidence interval [CI], 1.7 to 4.9 months), and the median overall survival was 7.9 months (95% CI, 5.0 to 10.8 months), with a median follow-up of 15.7 months. In the subset of 16 patients with measurable disease at baseline, the objective response rate was 31% and the disease control rate was 88%, indicating that the majority of patients derived some clinical benefit from the treatment. These outcomes were observed in a patient population that had progressed after first-line chemotherapy, representing a difficult-to-treat cohort with limited therapeutic options [1] [2] [4].
Biomarker-based subset analyses revealed interesting patterns of response. Patients with strong HER2 expression (n=8) demonstrated higher objective response rates and longer overall survival compared to those with weaker HER2 expression. Conversely, patients with strong EGFR expression (n=3) showed poorer outcomes, suggesting that the relative balance of HER2 versus EGFR expression might influence treatment response. These findings highlight the complexity of HER family signaling in gastric cancer and suggest that not all patients with EGFR/HER2 co-expression derive equal benefit from pan-HER inhibition. The study also incorporated circulating tumor DNA analysis, which showed potential for tracking molecular response and identifying emerging resistance mechanisms, though these analyses were exploratory in nature [2].
To contextualize these findings, it is valuable to compare the observed efficacy with existing second-line treatments for advanced gastric cancer. The table below summarizes key efficacy endpoints from the K-MASTER-13 trial alongside relevant historical controls:
Table: Comparative Efficacy in Second-Line Advanced Gastric Cancer
| Treatment Regimen | Patient Population | Median PFS (months) | Median OS (months) | ORR (%) | DCR (%) |
|---|---|---|---|---|---|
| This compound + Paclitaxel | EGFR/HER2 co-expressing | 3.3 | 7.9 | 31 | 88 |
| Paclitaxel alone [2] | Unselected | 2.9 | - | - | - |
| Paclitaxel + Ramucirumab [2] | Unselected | 4.4 | - | - | - |
| Trastuzumab emtansine | HER2-positive | 2.7 | 7.9 | 21 | 42 |
| Lapatinib + Paclitaxel | HER2-positive | 5.4 | 12.2 | 27 | 60 |
These comparative data suggest that the this compound-paclitaxel combination demonstrates promising activity in the molecularly selected population of EGFR/HER2 co-expressing gastric cancer, particularly in terms of disease control rate. The efficacy appears generally comparable to other targeted approaches in biomarker-selected populations, though cross-trial comparisons must be interpreted with caution due to differences in study populations, prior therapies, and biomarker testing methodologies.
The this compound-paclitaxel combination demonstrated a manageable safety profile with predominantly expected class-effect toxicities. Among the 27 patients treated at the RP2D, the most common adverse events of any grade were neutropenia (52%), diarrhea (27%), aspartate aminotransferase/alanine transaminase elevation (22%), and nausea (19%). Grade 3-4 adverse events occurred in a subset of patients, with neutropenia (22%) being the most frequent severe hematologic toxicity, while hyperbilirubinemia (11%) and AST elevation (11%) represented the most common severe non-hematologic toxicities. Importantly, no treatment-related deaths or unexpected adverse events resulting in treatment cessation were observed at the RP2D, supporting the feasibility of this combination in the routine clinical setting [1] [2] [4].
Proactive management of anticipated toxicities is essential for maintaining dose intensity and optimizing treatment outcomes. Diarrhea, a class effect of HER family inhibitors, should be managed with prompt antidiarrheal medication (loperamide) at the first onset, with dose modification or temporary treatment interruption for persistent or severe cases. Myelosuppression requires regular monitoring of complete blood counts, with growth factor support and dose delays according to institutional guidelines for managing neutropenia. Hepatic transaminase elevations should be monitored through regular liver function tests, with appropriate dose modifications for grade 3 or higher elevations. Peripheral neuropathy, primarily attributable to paclitaxel, was observed in 14.8% of patients but was predominantly low-grade (grade 1-2) and did not require treatment discontinuation in any patients at the RP2D [2] [4].
The following table provides a detailed overview of the adverse events observed in the K-MASTER-13 study:
Table: Treatment-Emergent Adverse Events in Patients Treated at RP2D (N=27)
| Adverse Event | All Grades n (%) | Grade 1-2 n (%) | Grade 3 n (%) | Grade 4 n (%) | Management Recommendations |
|---|---|---|---|---|---|
| Hematologic | |||||
| Neutropenia | 14 (51.8) | 3 (11.1) | 3 (11.1) | 5 (18.5) | G-CSF support, dose delay |
| Anemia | 3 (11.1) | 2 (7.4) | 1 (3.7) | 0 | Transfusion if symptomatic |
| Febrile neutropenia | 2 (7.4) | 0 | 1 (3.7) | 1 (3.7) | Hospitalization, antibiotics |
| Hepatic | |||||
| ALT increased | 6 (22.2) | 4 (14.8) | 1 (3.7) | 0 | Dose interruption, monitor LFTs |
| AST increased | 6 (22.2) | 3 (11.1) | 1 (3.7) | 1 (3.7) | Dose interruption, monitor LFTs |
| Hyperbilirubinemia | 3 (11.1) | 1 (3.7) | 1 (3.7) | 1 (3.7) | Dose interruption, monitor LFTs |
| Non-Hematologic | |||||
| Diarrhea | 7 (25.9) | 6 (22.2) | 1 (3.7) | 0 | Loperamide, hydration |
| Nausea | 5 (18.5) | 5 (18.5) | 0 | 0 | Anti-emetics |
| Peripheral neuropathy | 4 (14.8) | 4 (14.8) | 0 | 0 | Dose adjustment if severe |
| Rash | 3 (11.1) | 2 (7.4) | 1 (3.7) | 0 | Topical steroids, antihistamines |
Standardized immunohistochemistry protocols are essential for accurate identification of EGFR/HER2 co-expressing gastric cancers. For HER2 testing, the recommended methodology follows established guidelines for gastric cancer, which account for the higher frequency of heterogeneity and basolateral membrane staining patterns compared to breast cancer. Tissue sections of 4-5μm thickness should be prepared from formalin-fixed, paraffin-embedded (FFPE) tissue blocks, with careful attention to cold ischemia time (ideally <30 minutes) and fixation duration (6-72 hours in 10% neutral buffered formalin). Antigen retrieval should be performed using validated methods appropriate for the specific primary antibodies employed. Staining should be evaluated by experienced pathologists using the modified HER2 scoring criteria for gastric cancer, with positivity defined as IHC ≥1+ (any membranous staining in >10% of tumor cells) [2] [5].
EGFR immunohistochemistry follows similar principles, though standardized scoring systems for gastric cancer are less well-established than for HER2. The K-MASTER-13 study defined EGFR positivity as IHC ≥1+, representing any detectable membranous staining above background levels in ≥10% of tumor cells. Appropriate positive and negative controls should be included in each staining run to ensure assay validity. For both HER2 and EGFR testing, pathologists should specifically evaluate staining intensity, completeness of membrane staining (basolateral vs. circumferential), and the percentage of positive tumor cells, noting any heterogeneity in staining patterns within the tumor. In cases with ambiguous or borderline staining, reflex testing using alternative methodologies (such as fluorescence in situ hybridization or next-generation sequencing) may provide additional clarity [2] [5].
The K-MASTER-13 study incorporated exploratory ctDNA analysis using the AlphaLiquid100 panel, which targets 118 cancer-related genes. Blood samples (10mL collected in cell-stabilization tubes) should be processed within 4-6 hours of collection to prevent genomic DNA contamination from leukocyte lysis. Plasma separation via double centrifugation (800-1600×g for 10 minutes followed by 16,000×g for 10 minutes) is recommended to ensure complete platelet removal. Cell-free DNA extraction should be performed using validated commercial kits, with quantification by fluorometric methods. Library preparation should incorporate unique molecular identifiers to mitigate amplification bias and enable accurate variant calling. Sequencing should be performed on Illumina platforms (minimum 100x coverage) with appropriate bioinformatic pipelines for variant detection [2].
The analytical validation of ctDNA testing should include determination of limit of detection (ideally ≤0.5% variant allele frequency for single nucleotide variants), precision, reproducibility, and analytical specificity. For clinical monitoring applications, serial sampling at baseline and first response evaluation (approximately 6 weeks) can provide insights into molecular response and emerging resistance mechanisms. The integration of ctDNA analysis with tissue-based biomarker testing offers complementary information, particularly in cases with insufficient tissue for comprehensive analysis or when tracking clonal evolution during treatment. However, ctDNA analysis for EGFR/HER2 co-expression assessment remains exploratory, and tissue-based testing should remain the primary method for patient selection until liquid biopsy approaches are fully validated in this context [2].
The K-MASTER-13 study provides evidence supporting the clinical activity of this compound in combination with paclitaxel in patients with EGFR/HER2 co-expressing advanced gastric cancer who have progressed after first-line therapy. The observed efficacy, coupled with a manageable safety profile, suggests that this approach warrants further investigation in larger, randomized trials. The biomarker-selected nature of the study population underscores the importance of comprehensive molecular characterization in advanced gastric cancer to identify subsets most likely to benefit from targeted therapeutic approaches. The differential outcomes based on HER2 and EGFR expression intensity highlight the need for refined biomarker criteria beyond simple positivity thresholds [1] [2].
Future research directions should include validation in randomized settings, optimization of biomarker selection criteria, exploration of novel combinations, and investigation in earlier lines of therapy. The integration of ctDNA monitoring offers promising opportunities for dynamic assessment of treatment response and resistance mechanisms. Additionally, further elucidation of the complex interactions between HER family members and other signaling pathways in gastric cancer may identify rational combination strategies to enhance and prolong treatment responses. As the field moves toward increasingly personalized treatment approaches, this compound represents a valuable addition to the therapeutic arsenal for molecularly defined subsets of gastric cancer patients [1] [2] [3].
This compound (ASLAN001) is a potent reversible small-molecule inhibitor targeting multiple members of the human epidermal growth factor receptor (HER) family, including EGFR (HER1), HER2, and HER4. As a pan-HER inhibitor, this compound effectively blocks heterodimerization with HER3 and subsequent downstream signaling pathways, making it a promising therapeutic candidate for multiple malignancies and other diseases characterized by HER pathway dysregulation. The compound demonstrates exceptional potency with half-maximal inhibitory concentration (IC50) values of 7 nM for EGFR, 2 nM for HER2, and 4 nM for HER4, which is superior to many other tyrosine kinase inhibitors in its class [1]. This compound has received orphan drug designation in the United States for biliary tract cancer and gastric cancer, highlighting its therapeutic potential [2].
Recent research has expanded beyond oncology applications, with evidence suggesting this compound modulates neuroinflammatory responses and early-stage tau pathology in central nervous system disorders [3]. This broad applicability makes standardized in vitro protein expression analysis crucial for evaluating this compound's mechanisms of action across research domains. These application notes provide detailed methodologies for assessing this compound's effects on protein expression and signaling pathways, incorporating both fundamental techniques and advanced approaches to enable comprehensive mechanistic studies. The protocols are specifically designed for researchers and drug development professionals requiring robust, reproducible methods for evaluating this compound's molecular effects across various experimental contexts.
Cholangiocarcinoma (CCA) Models:
Culture Specifications:
Microglial and Astrocyte Models:
Stock Solution Preparation:
Working Concentration Range:
Treatment Protocol:
Protein Extraction and Quantification:
Gel Electrophoresis and Transfer:
Antibody Incubation and Detection:
AKT and MAPK Signaling Evaluation:
Cell Cycle Regulator Analysis:
Neuroinflammatory Signaling:
Sulforhodamine B (SRB) Assay Protocol:
Clonogenic Survival Assay:
Morphological Assessment:
Molecular Apoptosis Signaling:
Table 1: this compound Effects on Protein Expression in Cholangiocarcinoma Models
| Protein Target | Cell Line | Treatment Concentration | Exposure Time | Expression Change | Signaling Pathway |
|---|---|---|---|---|---|
| p-EGFR | KKU-214 | 5-10 μM | 24 hours | Significant decrease | EGFR |
| p-HER2 | KKU-214 | 5-10 μM | 24 hours | Significant decrease | HER2 |
| p-Akt | KKU-214 | 5-10 μM | 24 hours | Decreased phosphorylation | PI3K/AKT |
| p-Erk1/2 | KKU-214 | 5-10 μM | 24 hours | Decreased phosphorylation | MAPK |
| CyclinD1 | KKU-214 | 5-10 μM | 24 hours | Downregulation | Cell Cycle |
| CDK4 | KKU-214 | 5-10 μM | 24 hours | Downregulation | Cell Cycle |
| NLRP3 | BV2 Microglia | 5 μM | 24 hours | Decreased expression | Inflammasome |
| DYRK1A | PS19 Mouse Model | 20 mg/kg (in vivo) | 3-6 months | Reduced levels | Tau Phosphorylation |
Table 2: this compound Cytotoxic Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Assay Type | Key Observations |
|---|---|---|---|---|---|
| KKU-214 | Cholangiocarcinoma | Micromolar range | 72 hours | SRB | High sensitivity with EGFR/HER2 expression |
| KKU-100 | Cholangiocarcinoma | Micromolar range | 72 hours | SRB | Poorer response, enhanced with PI3K inhibition |
| KKU-213 | Cholangiocarcinoma | Micromolar range | 72 hours | SRB | Intermediate sensitivity |
| KKU-156 | Cholangiocarcinoma | Micromolar range | 72 hours | SRB | Intermediate sensitivity |
| MMNK-1 | Normal Cholangiocyte | Higher micromolar range | 72 hours | SRB | Reduced sensitivity compared to malignant lines |
Table 3: this compound Effects on Downstream Signaling Pathways
| Pathway Component | Experimental Model | Treatment Conditions | Measured Effect | Functional Consequence |
|---|---|---|---|---|
| AKT/FAK/NF-κB | BV2 Microglial cells | 5 μM, 1-24 hours | Downregulation | Reduced neuroinflammatory response |
| NLRP3 Inflammasome | BV2 Microglia & Primary Astrocytes | 5 μM, 24 hours | Inhibition | Decreased IL-1β production |
| DYRK1A | Tau-overexpressing PS19 Mice | 20 mg/kg, 3-6 months | Reduced levels | Decreased tau phosphorylation at Thr212/Ser214 |
| JAK/STAT | Potential in BTC with PDJ amplicon | Not yet fully characterized | Theoretical inhibition | Potential combination with immunotherapy |
The experimental protocols outlined herein enable comprehensive characterization of this compound's mechanisms across various cancer types. In gastric cancer research, these methods have demonstrated that this compound combined with paclitaxel shows promising antitumor activity in EGFR/HER2 co-expressing advanced gastric cancer, with an objective response rate of 31% and disease control rate of 88% in clinical evaluations [5] [6]. For biliary tract cancers, including cholangiocarcinoma, these protocols help identify responsive subsets based on HER family expression patterns, supporting this compound's orphan drug designation for these malignancies [2] [1]. In breast cancer models, the techniques have revealed this compound's potency in HER2-amplified tumors, with clinical studies showing a 56.3% partial response rate in heavily pretreated HER2+ metastatic breast cancer patients [1].
The combination strategies explored using these methodologies have revealed promising therapeutic synergisms. Particularly, PI3K pathway inhibition combined with this compound enhances antitumor effects in resistant cholangiocarcinoma models, suggesting this combination could overcome inherent or acquired resistance mechanisms [4]. Additionally, the successful combination of this compound with paclitaxel and trastuzumab in clinical trials highlights the utility of these protocols in developing effective combination regimens [1].
Beyond oncology, these application notes provide valuable methodologies for investigating this compound's effects in neuroinflammatory disorders. The protocols have been successfully employed to demonstrate this compound's ability to reduce LPS-stimulated il-1β and inos mRNA levels in BV2 microglial cells and primary astrocytes [3]. Furthermore, in tauopathy models such as PS19 transgenic mice, these methods have revealed this compound's capacity to diminish microglial and astroglial activation while reducing tau hyperphosphorylation through downregulation of tau kinase DYRK1A [3]. These findings suggest this compound has therapeutic potential for neuroinflammatory responses and early stages of tau pathology in neurodegenerative diseases like Alzheimer's disease.
The application notes and protocols detailed herein provide a comprehensive framework for evaluating this compound's effects on protein expression and cellular signaling across multiple research contexts. The standardized methodologies enable robust assessment of HER pathway inhibition, downstream signaling consequences, and functional cellular responses, supporting both basic research and drug development applications. As this compound continues to be investigated in clinical trials for various malignancies and its potential applications expand to neuroinflammatory conditions, these standardized protocols will ensure consistent, reproducible evaluation of its molecular mechanisms and therapeutic potential. Future methodological developments will likely focus on extending these approaches to three-dimensional culture systems, patient-derived organoids, and in vivo models to better predict clinical efficacy and identify biomarkers of treatment response.
The following table summarizes the core experimental parameters for treating cell lines with varlitinib, based on the cited study [1].
| Experimental Aspect | Detailed Protocol & Parameters |
|---|---|
| Stock Solution | Dissolve this compound in 100% DMSO to create a stock solution. Store aliquots at -80°C. |
| Working Concentration | A wide range (e.g., 0.001 - 100 µM) should be tested to establish a dose-response curve. |
| Final DMSO Concentration | ≤ 0.5% (v/v) to maintain cell viability and minimize solvent toxicity. |
| Treatment Duration | 24, 48, and 72 hours to assess time-dependent effects. |
| Cell Lines Tested | CCA lines: KKU-214, KKU-213, KKU-156, KKU-100. Control: Immortalized cholangiocyte (MMNK-1). |
| Typical IC₅₀ Range | Activity observed in the micromolar (µM) range. Varies by cell line (e.g., ~1.5 µM in KKU-214). |
| Combination Therapy | Can be combined with other inhibitors (e.g., PI3K inhibitor BKM-120). Pre-treatment or co-treatment strategies should be optimized. |
Here are the step-by-step protocols for key experiments referenced in the parameters above [1].
This protocol determines the cytotoxic effect and IC₅₀ of this compound.
This protocol analyzes the inhibition of downstream signaling pathways.
The diagram below illustrates how this compound exerts its anti-tumor effects by blocking the HER family signaling network [1].
Varlitinib is a potent, reversible small-molecule pan-HER inhibitor that targets EGFR (HER1), HER2, and HER4, effectively inhibiting signal transduction through these critical oncogenic pathways. As a tyrosine kinase inhibitor, this compound blocks the phosphorylation and activation of HER family receptors, downstream AKT, phosphoinositide 3-kinase, and survivin pathways, ultimately leading to reduced tumor cell proliferation and increased apoptosis. The biological rationale for targeting the HER family in cancer therapeutics stems from their well-established role in driving tumorigenesis across multiple malignancy types. These receptors form homodimers and heterodimers that activate complex intracellular signaling cascades regulating fundamental cellular processes including proliferation, differentiation, migration, and survival. The strategic development of this compound specifically addresses the clinical need to overcome resistance to single-target HER therapies through its comprehensive inhibition of multiple HER family members, including its ability to effectively inhibit heterodimers involving HER3, which lacks a kinase domain but contributes significantly to signaling complexity and therapeutic resistance.
The therapeutic application of this compound represents a paradigm shift toward precision oncology in gastrointestinal malignancies, particularly for patients with advanced gastric cancer (AGC) and biliary tract carcinoma (BTC) who have progressed on first-line therapies. The drug's development path has been guided by evolving understanding of predictive biomarkers that can identify patient populations most likely to derive clinical benefit. This application note provides a comprehensive framework for biomarker-driven patient selection, detailing the specific molecular criteria, validated testing methodologies, and clinical decision-making protocols essential for optimizing this compound therapy in appropriate patient populations. The integration of these biomarker approaches enables clinicians and researchers to strategically implement this compound treatment within the context of growing therapeutic options for HER-driven malignancies, ultimately advancing the goal of personalized cancer medicine.
The patient selection strategy for this compound has evolved through systematic clinical investigation, with compelling evidence supporting a biomarker-driven approach. In a phase Ib/II study of this compound combined with weekly paclitaxel as second-line treatment for patients with EGFR/HER2 co-expressing advanced gastric cancer, objective response rate (ORR) and disease control rate (DCR) were evaluated among patients with measurable disease. The study demonstrated that patients with strong HER2 expression (n=8) achieved substantially higher ORR compared to those without strong HER2 expression, confirming HER2 as a critical predictive biomarker for response. Conversely, patients with strong EGFR expression (n=3) showed poorer outcomes, suggesting complex interactions between co-expressed HER family members that may influence therapeutic efficacy [1].
Further supporting the importance of biomarker stratification, a phase Ib dose-finding study evaluated this compound in combination with chemotherapy across multiple solid tumors and demonstrated particularly promising activity in heavily pretreated HER2-positive metastatic breast cancer patients. In this population, the regimen achieved a remarkable clinical benefit rate of 81.3% and a partial response rate of 56.3%, highlighting the significant therapeutic potential of this compound in appropriately selected patients based on HER2 status. The consistency of these findings across different cancer types reinforces the fundamental role of HER pathway biomarkers in predicting treatment response [2].
Table 1: Biomarker Criteria for this compound Patient Selection
| Biomarker | Detection Method | Positive Criteria | Clinical Significance |
|---|---|---|---|
| HER2 Expression | Immunohistochemistry (IHC) | ≥1+ (Phase II), with stronger expression (≥2+/3+) predicting better response | Primary predictive biomarker; stronger expression correlates with higher ORR and longer OS |
| EGFR Expression | Immunohistochemistry (IHC) | ≥1+ | Required but not sufficient; co-expression with HER2 needed; strong expression may correlate with poorer outcomes |
| HER2 Amplification | In situ hybridization (FISH/CISH) or NGS | HER2:CEP17 ratio ≥2.0 | Confirmatory test in equivocal IHC cases; predictive value similar to IHC |
| EGFR Amplification/Mutation | Next-generation sequencing (NGS) | Presence of activating mutations or gene amplification | Alternative to IHC for EGFR status; emerging biomarker requiring further validation |
| BRCA1/2 Mutations | NGS panel | Pathogenic mutations | Emerging resistance biomarker; may predict reduced response to this compound therapy |
The foundational biomarker criteria for this compound patient selection require demonstration of dual HER family expression, specifically both EGFR and HER2 presence in tumor tissue. The minimum threshold established in clinical trials is immunohistochemistry expression of ≥1+ for both receptors, though graded expression levels carry distinct prognostic implications. For HER2, stronger expression (typically defined as IHC 2+ or 3+) predicts enhanced therapeutic response, with these patients demonstrating superior outcomes including longer overall survival. This graded relationship supports a hierarchical biomarker approach where patients with higher HER2 expression levels receive priority consideration for this compound therapy [1].
The integration of molecular biomarkers with clinical characteristics creates a comprehensive patient selection framework. Beyond the essential HER2 and EGFR status, emerging evidence suggests that additional molecular features may further refine patient selection. The presence of BRCA1/2 mutations has been identified as a potential resistance biomarker in some contexts, though this requires validation in this compound-specific studies. Furthermore, dynamic biomarker assessment through circulating tumor DNA (ctDNA) analysis offers promise for monitoring evolving tumor biology and detecting emerging resistance mechanisms during treatment. This approach enables real-time adaptation of therapeutic strategies based on molecular changes under the selective pressure of this compound therapy [3].
Tumor tissue collection for biomarker assessment should prioritize newly obtained core needle biopsies or surgical specimens whenever possible, as these most accurately reflect current tumor biology. For patients where fresh tissue acquisition is not feasible, archival tumor blocks from original diagnostic or surgical specimens represent acceptable alternatives, though protein degradation over time may impact IHC results. The sample adequacy criteria require a minimum tumor content of 20% in the specimen, with at least 100 viable tumor cells needed for reliable biomarker assessment. Proper tissue preservation begins immediately after collection, with prompt fixation in 10% neutral buffered formalin for 6-72 hours followed by standard processing and paraffin embedding. Inadequate fixation represents a major pre-analytical variable that can significantly compromise both IHC and NGS results [1].
For liquid biopsy approaches, blood collection should be performed using specialized ctDNA preservation tubes containing stabilizers that prevent white blood cell lysis and genomic DNA contamination. The recommended protocol involves drawing two 10mL blood samples in Streck Cell-Free DNA BCT or similar collection tubes, with gentle inversion 8-10 times immediately after collection. Plasma separation must be completed within 96 hours of collection through a two-step centrifugation process: initial centrifugation at 1600-1900 RCF for 10 minutes at 4°C to separate plasma from blood cells, followed by a second centrifugation at 16,000 RCF for 10 minutes to remove remaining cellular debris. The purified plasma should be stored at -80°C until DNA extraction, with the resulting ctDNA quantified using fluorometric methods to ensure sufficient quantity and quality for downstream analyses [1].
Slide Preparation and Staining: Begin with cutting 4-5μm sections from the FFPE tissue block and mounting on positively charged slides. After drying at 60°C for 60 minutes, perform deparaffinization through three xylene baths (5 minutes each) followed by rehydration in graded ethanol series (100%, 95%, 70%) and rinse in distilled water. For antigen retrieval, use a pressure cooker with citrate buffer (pH 6.0) or EDTA buffer (pH 8.0) heated to 95-100°C for 20-30 minutes, then cool to room temperature for 30 minutes. Apply peroxidase block (3% hydrogen peroxide for 10 minutes) followed by protein block (5% BSA or casein for 10 minutes) to reduce non-specific background staining. Incubate with primary antibodies against HER2 (clone 4B5 recommended) and EGFR (clone E30 recommended) at optimized dilutions for 60 minutes at room temperature, followed by appropriate secondary detection systems with proper washing between steps [1].
Scoring and Interpretation: For HER2 scoring, follow the established gastric cancer criteria where 0 indicates no reactivity or membrane staining in <10% of tumor cells; 1+ represents faint/barely perceptible membrane staining in ≥10% of tumor cells; 2+ displays weak to moderate complete basolateral or lateral membrane staining in ≥10% of tumor cells; and 3+ shows strong complete basolateral or lateral membrane staining in ≥10% of tumor cells. For EGFR scoring, a simplified binary approach is typically used where ≥1+ membrane staining in ≥10% of tumor cells is considered positive, though intensity gradients should be noted as strong EGFR expression may correlate with differential outcomes. All IHC scoring should be performed by certified pathologists with specific expertise in HER family biomarker interpretation, with reflex testing to in situ hybridization for HER2 IHC 2+ cases to determine amplification status [1] [4].
The ctDNA analysis protocol enables non-invasive assessment of HER family genomic alterations and dynamic monitoring of treatment response. Begin by extracting ctDNA from patient plasma samples using validated commercial kits (QIAamp Circulating Nucleic Acid Kit or similar), with a minimum input of 20ng ctDNA required for library preparation. For NGS library construction, use hybrid capture-based target enrichment approaches with comprehensive gene panels covering the entire HER signaling network (recommended panel size 118+ cancer-related genes). The targeted gene panel should specifically include ERBB2 (HER2), EGFR, ERBB4, and key downstream pathway components to fully characterize the HER signaling architecture. After library quantification and quality assessment, perform high-depth sequencing on an Illumina platform (NovaSeq 6000 recommended) with minimum coverage of 5,000x to reliably detect low-frequency variants present in ctDNA [1].
For longitudinal monitoring, collect paired plasma samples at baseline and at first radiological response assessment (typically 6-8 weeks after treatment initiation). The bioinformatic analysis should specifically quantify variant allele frequencies (VAF) for HER pathway mutations, with significant changes (≥50% reduction) in VAF suggesting molecular response to this compound therapy. The analytical report must distinguish between actionable alterations (HER2 amplifications/mutations, EGFR sensitizing mutations) and resistance markers (emerging HER2 extracellular domain mutations, downstream pathway mutations) to guide clinical decision-making. This comprehensive ctDNA approach provides complementary molecular data to tissue-based biomarkers, capturing tumor heterogeneity and evolving genomic landscapes under therapeutic pressure [1] [3].
The effective implementation of this compound therapy requires systematic integration of biomarker data with key clinical parameters to optimize patient selection. The primary clinical context for this compound consideration is as a second-line therapy for patients with advanced gastric cancer (AGC) that has progressed on first-line fluoropyrimidine and/or platinum-based chemotherapy, regardless of prior trastuzumab exposure. Within this clinical context, the presence of EGFR/HER2 co-expression (both ≥1+ by IHC) identifies the patient subset most likely to benefit from this compound in combination with weekly paclitaxel. Additional clinical factors that should be incorporated into the selection algorithm include performance status (ECOG 0-1), adequate organ function (bone marrow, hepatic, renal), and absence of contraindications such as interstitial lung disease, uncontrolled cardiac dysfunction, or symptomatic CNS metastases [1].
The decision-making hierarchy prioritizes biomarker data while contextualizing within individual patient characteristics. The strongest evidence supports this compound use in patients with strong HER2 expression (IHC 2+/3+) who demonstrate significantly improved outcomes, while those with weak HER2 expression (IHC 1+) show more modest benefits. Importantly, patients with strong EGFR expression may experience poorer outcomes despite meeting the minimum biomarker threshold, suggesting the need for careful benefit-risk assessment in this subgroup. The integration of emergent biomarker data such as BRCA1/2 status or TROP-2 expression may further refine selection, though these require additional validation in prospective studies. The comprehensive framework ensures that this compound is directed to patients with the highest likelihood of meaningful clinical benefit while minimizing exposure in those unlikely to respond [1] [3].
Table 2: Clinical Efficacy of this compound Based on Biomarker Status
| Patient Population | Regimen | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median PFS | Median OS |
|---|---|---|---|---|---|
| Overall EGFR/HER2 co-expressing AGC (n=27) | This compound 300mg BID + Paclitaxel | 31% (5/16 with measurable disease) | 88% (14/16 with measurable disease) | 3.3 months (95% CI: 1.7-4.9) | 7.9 months (95% CI: 5.0-10.8) |
| Strong HER2 expression subgroup (n=8) | This compound 300mg BID + Paclitaxel | Significantly higher than overall population | Not reported | Not reported | Longer than overall population |
| Strong EGFR expression subgroup (n=3) | This compound 300mg BID + Paclitaxel | Not reported | Not reported | Not reported | Poorer outcomes |
| Heavily pretreated HER2+ MBC (n=20) | This compound 300mg BID (intermittent) + Paclitaxel ± Trastuzumab | 56.3% (PR) | 81.3% (Clinical Benefit Rate) | 5.1 months (this compound continuation) | Not reported |
The operationalization of biomarker-driven patient selection for this compound follows a structured workflow that begins with initial patient identification based on clinical eligibility criteria. The process incorporates sequential biomarker assessment, multimodal data integration, and therapeutic decision points to optimize outcomes. The visualization below illustrates this systematic approach:
This workflow emphasizes the critical decision nodes in this compound patient selection, with the primary branch point determined by the presence or absence of dual EGFR/HER2 expression. For patients meeting the biomarker criteria, subsequent stratification by HER2 expression intensity guides expectation setting and potentially, dose optimization. The integration of clinical assessment factors throughout the process ensures that biomarker findings are interpreted within the context of individual patient characteristics and treatment goals. The final component incorporates response monitoring strategies that include both traditional radiological assessments and emerging ctDNA approaches to dynamically evaluate treatment benefit and guide duration of therapy [1] [2].
The landscape of biomarkers for this compound therapy continues to evolve beyond the established EGFR/HER2 paradigm, with several promising candidates demonstrating potential predictive value. TROP-2 (trophoblast cell-surface antigen) has emerged as a biomarker of interest based on its expression pattern across multiple carcinoma types and its association with aggressive disease biology. While not yet validated specifically for this compound, TROP-2 detection methods and targeted therapies have demonstrated clinical utility in other contexts, suggesting potential future application in patient selection algorithms for HER-directed therapies. The integrin signaling pathway, particularly alpha-6 beta-1 and alpha-6 beta-4 integrins, has been identified as significantly dysregulated in specific cancer types including urinary tract cancers, representing a potential resistance mechanism to HER-targeted therapy and a candidate biomarker for combination approaches [5] [3].
The olfactory transduction pathway represents an unexpected but recurrently identified pathway in multi-omics analyses of diverse cancer types, including AML, breast cancer, colorectal cancer, and several other malignancies. While its functional role in oncogenesis remains incompletely characterized, its consistent identification as a significantly altered pathway suggests potential as both a biological marker and therapeutic target. Similarly, GPCR signaling pathways have demonstrated significance across multiple cancer types, offering opportunities for biomarker development and therapeutic synergy with HER-targeted agents like this compound. These emerging pathway-level biomarkers reflect the growing understanding that response to targeted therapies is influenced by complex network biology rather than single receptor status alone [5].
Novel combination strategies represent another frontier in biomarker-driven this compound development. Preclinical evidence suggests potential synergy between this compound and immune checkpoint inhibitors, possibly mediated through modulation of the tumor immune microenvironment. Additionally, rational combinations with antibody-drug conjugates such as sacituzumab tirumotecan (sac-TMT) may leverage complementary mechanisms of action to overcome resistance. The development of predictive biomarkers for these combination approaches will require sophisticated multiparameter assessment incorporating both tumor cell-intrinsic features and microenvironmental factors. Future directions also include the application of artificial intelligence to integrated multi-omics datasets to identify novel biomarker signatures that transcend single pathway analysis and more comprehensively capture the biological complexity determining this compound response [6] [3].
The strategic implementation of biomarker-driven selection is fundamental to optimizing the therapeutic potential of this compound in appropriate patient populations. The established biomarker criteria require dual EGFR/HER2 expression (both ≥1+ by IHC), with the important qualification that stronger HER2 expression identifies patients with enhanced likelihood of response and survival benefit. The comprehensive testing approach incorporates validated IHC protocols with potential supplementation by ISH and NGS methodologies to fully characterize the HER signaling architecture. The integration of these biomarker data with key clinical parameters, including prior treatment history and performance status, enables identification of the optimal candidate population—specifically, patients with EGFR/HER2 co-expressing advanced gastric cancer progressing after first-line chemotherapy who demonstrate strong HER2 expression and maintained organ function [1].
The clinical application framework positions this compound plus paclitaxel as a validated regimen for the second-line treatment of biomarker-selected advanced gastric cancer, with emerging evidence supporting its potential in other HER-driven malignancies including biliary tract carcinoma and breast cancer. The manageable toxicity profile observed at the recommended phase II dose (this compound 300mg twice daily continuously or intermittently with weekly paclitaxel) enables administration across diverse patient populations, with appropriate monitoring and management of expected adverse events including neutropenia, diarrhea, and transaminase elevations. As the field advances, the ongoing refinement of biomarker criteria through incorporation of emerging molecular features and the development of novel combination approaches promise to further enhance the precision application of this compound, ultimately improving outcomes for patients with HER-driven malignancies [1] [2] [7].
The following table summarizes the incidence of neutropenia and other common adverse events (AEs) reported in clinical trials for different this compound combination regimens [1] [2].
| Combination Regimen | Trial Phase | Cancer Type | Neutropenia (All Grades) | Grade ≥3 Neutropenia | Other Common AEs (All Grades) |
|---|---|---|---|---|---|
| This compound + Paclitaxel [1] | Phase Ib/II | Advanced Gastric Cancer | 52% | Information not specified | Diarrhea (27%), AST/ALT elevation (22%), Nausea (19%) |
| This compound + Gemcitabine/Cisplatin [2] | Phase Ib/II | Advanced Biliary Tract Cancer | Information not specified | Up to 67% (in 300 mg cohort) | Decreased platelet count, Febrile neutropenia, Increased AST/ALT, Fatigue, Vomiting |
Here are the detailed methodologies for the key clinical trials investigating this compound combination therapies, which can serve as a reference for your experimental design.
The diagram below illustrates the molecular mechanism of this compound and the workflow for managing associated neutropenia in clinical experiments.
Q1: What is the recommended dose reduction strategy for managing neutropenia with this compound and paclitaxel? While the primary study established 300 mg twice daily as the RP2D [1], the Phase Ib part also tested an alternative schedule (300 mg twice daily, 4 days on/3 days off) to potentially manage toxicity. For severe hematological toxicities, protocols typically involve treatment interruption until recovery, followed by dose reduction or schedule modification as per the pre-defined study design [1].
Q2: Beyond neutropenia, what other laboratory parameters require close monitoring? Other than neutrophil counts, clinicians should closely monitor:
The table below summarizes key findings from recent clinical trials regarding this adverse event.
| Trial Description | Reported Incidence of Diarrhea | Grading & Management Context |
|---|---|---|
| Phase Ib/II in Gastric Cancer (2024) [1] | 27% (any grade) | Defined as a Dose-Limiting Toxicity (DLT) if ≥ Grade 3 despite maximal anti-diarrheal medication [1]. |
| Phase Ib in Advanced Solid Tumors (2022) [2] | A frequent DLT | Led to dose de-escalation from 500 mg twice daily (continuous) to 300 mg twice daily (intermittent) for better tolerability [2]. |
The clinical trials provide concrete strategies for managing toxicity, which can inform your experimental designs.
For researchers investigating this adverse event, the following workflow outlines a systematic approach from hypothesis to protocol design, based on the methodologies in the search results.
Q1: What is the recommended Phase II dose of this compound to help manage toxicity when combined with paclitaxel? A1: The established recommended phase II dose is 300 mg twice daily, administered on an intermittent schedule of 4 days on and 3 days off [1] [2]. This regimen was specifically defined to improve tolerability while maintaining antitumor activity.
Q2: How is severe diarrhea defined in the context of a this compound clinical trial? A2: Severe diarrhea is classified as a Dose-Limiting Toxicity (DLT) if it is graded as Grade 3 or higher according to CTCAE guidelines, and if it occurs despite the use of maximal supportive anti-diarrheal medication [1] [2]. This definition is critical for trial safety monitoring.
Q3: Can trastuzumab be safely added to a this compound and paclitaxel regimen? A3: Yes, available data indicates that the addition of subcutaneous trastuzumab (600 mg) to the combination of this compound and paclitaxel was found to be safe and did not result in any additional dose-limiting toxicities [2].
Q1: How common is hepatic enzyme elevation with Varlitinib? A1: In clinical trials, elevations in aspartate aminotransferase (AST) and alanine transaminase (ALT) were observed in a significant proportion of patients. One phase Ib/II study in gastric cancer reported that AST/ALT elevation was among the most common adverse events, occurring in 22% of patients treated with the recommended Phase II dose, though most events were low-grade [1]. Another study combining this compound with capecitabine reported hyperbilirubinemia as a common grade ≥3 treatment-related adverse event [2].
Q2: What is the recommended monitoring protocol for hepatic enzymes? A2: Clinical trials typically mandate regular blood tests to monitor liver function. The standard protocol involves [1] [3]:
Q3: How should hepatic adverse events be managed? A3: Management strategies are based on the severity (grade) of the enzyme elevation, which is defined by the CTCAE [1] [3]. The following table summarizes a standard management approach:
| CTCAE Grade | Description (e.g., AST/ALT Elevation) | Recommended Management Actions |
|---|---|---|
| Grade 1 | >ULN - 3.0 x ULN | Continue this compound; monitor LFTs more frequently. |
| Grade 2 | >3.0 - 5.0 x ULN | Interrupt this compound dosing until toxicity resolves to ≤ Grade 1. Consider dose reduction upon re-initiation [3]. |
| Grade 3 | >5.0 - 20.0 x ULN | Withhold this compound until resolution to ≤ Grade 1. Requires dose reduction or permanent discontinuation based on severity and recurrence [1] [3]. |
| Grade 4 | >20.0 x ULN | Permanently discontinue this compound [3]. |
This protocol outlines the methodology for monitoring and managing hepatic enzyme elevations in patients receiving this compound, based on standardized clinical trial procedures [1] [3] [2].
1. Objective To systematically monitor, grade, and manage hepatic enzyme elevations (AST, ALT) and bilirubin in subjects receiving this compound to ensure patient safety and protocol compliance.
2. Materials and Equipment
3. Pre-Treatment Procedures
4. Ongoing Monitoring Procedures
5. Data Analysis and Grading
6. Dose Modification and Management
The workflow for this monitoring and management protocol can be visualized as follows:
The table below summarizes quantitative data on hepatic adverse events from key clinical trials.
| Trial Description | Patient Population | This compound Dose & Combination | Incidence of Hepatic Events (All Grades) | Incidence of Grade ≥3 Hepatic Events | Key Reference |
|---|---|---|---|---|---|
| Phase Ib/II | Advanced Gastric Cancer (2nd line) | 300 mg BID + Paclitaxel | AST/ALT Elevation: 22% (Most common AEs) | Not Specified (Commonly low-grade) | [1] |
| Phase II (TreeTopp) | Advanced Biliary Tract Cancer (2nd line) | 300 mg BID + Capecitabine | Not Specified | Hyperbilirubinemia: 12% (TRAE) | [2] |
| Phase Ib Dose-Finding | Advanced Solid Tumors | 300-500 mg BID + Chemotherapy ± Trastuzumab | Not Specified | Increased AST: 9% (DLT) | [3] |
Based on phase Ib/II studies, the recommended phase II dose (RP2D) and subsequent modifications for toxicity are summarized below.
| Clinical Context | Recommended Phase II Dose (RP2D) | Dose-Limiting Toxicities (DLTs) & Common AEs | Proposed Dose Modification for Intolerance |
|---|---|---|---|
| This compound + Paclitaxel (in AGC/Gastric Cancer) [1] | 300 mg twice daily (continuous) | • Most common AEs: Neutropenia (52%), diarrhea (27%), AST/ALT elevation (22%), nausea (19%). [1] | Not explicitly stated for monotherapy. Guidance is inferred from combination studies. |
| This compound + Carboplatin + Paclitaxel (in Metastatic Solid Tumors) [2] | The triplet combination was deemed intolerable and not developed further. | • Common DLTs: Neutropenia, febrile neutropenia, electrolyte disturbances. [2] | Discontinuation of the triplet regimen is recommended. |
| This compound + Paclitaxel ± Trastuzumab (in Metastatic Solid Tumors, esp. Breast Cancer) [2] | 300 mg twice daily (intermittent, 4 days on/3 days off) | Well-tolerated at this schedule. No new safety signals with added trastuzumab. [2] | Switching from continuous (500 mg BID) to intermittent (300 mg BID, 4 days/week) dosing mitigated toxicity. |
Here are detailed methodologies from pre-clinical and clinical studies you can adapt for your experiments.
This protocol is used to determine the cytotoxic activity of this compound and its effect on key signaling pathways.
This protocol assesses the anti-tumor activity and general toxicity of this compound in an animal model.
The following diagrams, created using Graphviz, illustrate this compound's mechanism and a typical in vivo study workflow.
This diagram shows how this compound inhibits HER family signaling to exert anti-tumor effects.
This diagram outlines the key steps in evaluating this compound's efficacy in an animal model.
Activation of alternative RTKs can reactivate downstream survival pathways, rendering HER2 inhibition ineffective.
Mutations in key components of the HER2-driven signaling network can cause intrinsic resistance.
The tumor microenvironment and cellular adaptation can foster resistance.
The following diagram summarizes the core resistance mechanisms to this compound discussed above.
The table below summarizes quantitative data from key studies on resistance and combination strategies.
| Cell Line / Model | Treatment | Key Measurement | Result | Context & Implication |
|---|---|---|---|---|
| SK-BR-3 (HER2+ Breast) [1] | Lapatinib (1µM) + NRG | pHER3 & pAKT signaling | Sustained signaling with NRG co-treatment | Bypass Signaling: NRG-induced HER2/HER3 dimers resist inhibition. |
| SK-BR-3 (shNF1) [4] | HER2 inhibitors (e.g., Tucatinib) | Cell Growth (Proliferation) | Significant resistance vs. control | MAPK Alterations: NF1 loss renders cells resistant to multiple HER2 inhibitors. |
| CW-2 (HER2 L755S / HER3 E928G) [1] | Lapatinib + NRG | Cell Viability | Rescue from inhibition by NRG | Compound Mutations: Activating mutations in HER2/HER3 enhance resistance. |
| Advanced Gastric Cancer (Clinical, n=27) [7] [8] | This compound + Paclitaxel | Overall Survival (OS) | 7.9 months (median) | Clinical Modest Activity: Highlights the real-world challenge of resistance. |
| Advanced Gastric Cancer (Subgroup, n=8) [7] [8] | This compound + Paclitaxel | OS in strong HER2 expressers | Longer OS vs. strong EGFR expressers | Biomarker Potential: Strong HER2 may predict better response to this compound. |
Q1: Our team confirmed strong HER2 expression in our model, but this compound shows poor efficacy. What are the most likely causes? The most probable causes are the reactivation of the PI3K/AKT pathway through HER3 and its ligand NRG, or the presence of activating mutations in downstream pathways like MAPK (e.g., NF1 loss, KRAS mutation). It is critical to:
Q2: How can we experimentally determine if resistance is due to a bypass mechanism versus a primary genetic alteration?
Q3: What are the most promising combination strategies to overcome this compound resistance preclinically? Promising strategies based on resistance mechanisms include:
The table below outlines the established dosing schedules for this compound in combination with different chemotherapeutic agents, as determined from recent clinical trials.
| Combination Therapy | Recommended Phase II Dose (RP2D) of this compound | Chemotherapy Dose & Schedule | Dosing Notes | Key Trial Identifier |
|---|---|---|---|---|
| With Paclitaxel (as 2nd-line for Advanced Gastric Cancer) | 300 mg, twice daily, continuously in 4-week cycles [1] | Paclitaxel: 80 mg/m², weekly [1] | — | K-MASTER-13 [1] |
| With Paclitaxel (± Trastuzumab for Advanced Solid Tumors) | 300 mg, twice daily, intermittently (4 days on, 3 days off) [2] | Paclitaxel: 80 mg/m², weekly [2] | Intermittent schedule mitigates toxicity [2] | NCT02396108 [2] |
| With Capecitabine (as 2nd-line for Biliary Tract Cancer) | Dosage not specified in results; used in combination with standard capecitabine [3] | Capecitabine: 1250 mg/m² twice daily, Days 1-14 of a 21-day cycle [3] | Compared against placebo + capecitabine [3] | NCT03093870 [3] |
| With Gemcitabine & Cisplatin (as 1st-line for Biliary Tract Cancer) | 200 mg or 300 mg, twice daily, continuously on Days 1 and 8 of a 3-week cycle [4] | Gemcitabine & Cisplatin: standard doses on Days 1 and 8 of a 3-week cycle [4] | 200 mg and 300 mg doses tested; 300 mg had higher TRAEs [4] | — |
This table summarizes the key efficacy and safety outcomes for the recommended dosing regimens.
| Combination & Context | Key Efficacy Outcomes | Most Common Adverse Events (Any Grade) | Management Considerations |
|---|
| Paclitaxel (Advanced Gastric Cancer) [1] | ORR: 31% (in measurable disease) DCR: 88% mPFS: 3.3 months mOS: 7.9 months | Neutropenia (52%), Diarrhea (27%), AST/ALT elevation (22%), Nausea (19%) [1] | No treatment-related deaths; manageable toxicity profile [1]. | | Paclitaxel (Advanced Solid Tumors, HER2+ Breast Cancer) [2] | Clinical Benefit Rate: 81.3% Partial Response Rate: 56.3% in heavily pre-treated HER2+ MBC [2] | Dose-Limiting Toxicities (DLTs) included neutropenia, febrile neutropenia, and electrolyte disturbances [2]. | Intermittent dosing (4 days on/3 days off) required to manage toxicity with weekly paclitaxel [2]. | | Gemcitabine & Cisplatin (Biliary Tract Cancer) [4] | ORR: 35% DCR: 87% mPFS: 6.8 months | Grade ≥3 TRAEs at 300 mg dose: fatigue, vomiting, decreased platelets/neutrophils, elevated AST, decreased appetite [4] | 67% of patients at 300 mg dose had ≥1 Grade ≥3 TRAE, suggesting a need for careful monitoring [4]. |
For researchers designing early-stage trials, the following methodology outlines a standard dose-escalation approach used for this compound.
The following diagram illustrates the decision-making workflow for the 3+3 dose-escalation study design.
Q1: What is the recommended dosing schedule for this compound with weekly paclitaxel, and why? There are two validated schedules:
Q2: How does the toxicity profile of this compound combinations guide patient management? The key is proactive management of predictable toxicities.
Q3: Are there any known drug-drug interactions with this compound?
Varlitinib and paclitaxel work through distinct, complementary mechanisms to fight cancer, which explains the interest in their combination.
Diagram: Complementary Mechanisms of this compound and Paclitaxel. This compound blocks pro-tumor signaling pathways, while paclitaxel directly forces cell death. Their combination attacks the cancer cell on multiple fronts [1] [2] [3].
For researchers designing future studies, the following methodologies and safety findings from published trials are highly relevant.
Reference Clinical Trial Designs
Common Adverse Events The combination has a manageable safety profile. The most common adverse events (graded by CTCAE criteria) reported in clinical trials are summarized below [1] [4] [5].
| Adverse Event | Frequency (Any Grade) | Common Management Strategies |
|---|---|---|
| Neutropenia | Very Common (up to 52%) | Monitor blood counts; growth factor support may be required [4] [5]. |
| Diarrhea | Common (up to 27%) | Standard anti-diarrheal medications (e.g., loperamide) [4]. |
| AST/ALT Elevation | Common (up to 22%) | Regular monitoring of liver function tests [4] [5]. |
| Nausea | Common (up to 19%) | Prophylactic and as-needed use of anti-emetics [4]. |
| Rash | Occurs | Supportive skin care [5]. |
| Peripheral Neuropathy | Occurs (primarily from paclitaxel) | Dose adjustments or delays per standard paclitaxel guidelines [5]. |
The table below summarizes the incidence of common gastrointestinal (GI) adverse events (AEs) reported in clinical trials for advanced gastric cancer (AGC) and biliary tract cancer (BTC) [1] [2].
| Adverse Event | Incidence in AGC Trial (n=27) | Incidence in BTC Trial (this compound + Capecitabine, n=64) |
|---|---|---|
| Diarrhea | 27% (any grade) | Frequent (any grade); specific rate not detailed |
| Nausea | 19% (any grade) | 32% (any grade) |
| Vomiting | Information not specified | Information not specified |
| Decreased Appetite | Information not specified | 34% (any grade) |
Beyond these specific GI events, other common side effects observed across trials included neutropenia, fatigue, rash, and elevated liver enzymes (AST/ALT) [1] [2] [3].
Clinical studies indicate the following approaches for managing this compound's side effects:
The following points should be considered when designing experiments or clinical trials involving this compound:
This diagram illustrates how this compound's primary mechanism of action—pan-HER inhibition—leads to its observed biological effects and associated side effects.
| Cancer Type | Trial Phase / Type | Combination Therapy | Key Efficacy Findings (Response, PFS, OS) | Common Treatment Duration & Assessment | Common Grade ≥3 Adverse Events (TRAEs) |
|---|
| Advanced Biliary Tract Cancer [1] [2] | Phase 1b | Gemcitabine + Cisplatin | ORR: 35-37% DCR: 87-89% mPFS: 6.8 months [1] | 3-week cycles. Tumor response assessed per RECIST 1.1 [1]. | Neutropenia, thrombocytopenia, increased AST/ALT, fatigue, vomiting [1]. | | EGFR/HER2+ Advanced Gastric Cancer [3] | Phase 2 (RP2D cohort) | Paclitaxel | ORR: 31% mPFS: 3.3 months mOS: 7.9 months [3] | 4-week cycles. Tumor imaging every 6 weeks [3]. | Neutropenia (52%), diarrhea (27%), elevated AST/ALT (22%), nausea (19%) [3]. | | HER2+ Metastatic Breast Cancer [4] | Retrospective Analysis (Phase 2A trial data) | Capecitabine | Significant reduction in breast target lesion burden vs. Lapatinib+Capecitabine [4]. | Tumor burden assessed via CT scan at baseline and Week 12 per RECIST 1.1 [4]. | Not specified in the retrospective analysis [4]. |
For researchers designing studies, here are detailed methodologies from the clinical trials.
This is the standard method for evaluating objective response based on RECIST 1.1 criteria [4] [3].
This emerging biomarker can be used for monitoring molecular response [3].
The following diagram illustrates the mechanism of this compound, which is foundational to understanding its therapeutic effect and the rationale for the biomarkers used in assessment.
Here are solutions to specific issues that researchers and clinicians might encounter.
Challenge: Heterogeneous Response Across Tumor Locations
Challenge: Managing Adverse Events to Maintain Dose Intensity
Challenge: Interpreting Mixed or Stable Disease as Response
The following table compares the key pharmacological characteristics of Varlitinib with other prominent HER2-targeting Tyrosine Kinase Inhibitors (TKIs). It is important to note that while "pan-HER" often refers to inhibition of EGFR, HER2, and HER4, the specific profile varies by drug.
| Inhibitor | Primary Targets | Selectivity Profile | Binding Type |
|---|---|---|---|
| This compound | EGFR, HER2, HER4 [1] [2] [3] | Potent nanomolar inhibitor of EGFR, HER2, and HER4; also inhibits heterodimers with HER3 [1] [2] [3] | Reversible [1] |
| Neratinib | EGFR, HER2, HER4 [4] | Irreversible pan-HER inhibitor; most potent in preclinical models against HER2-amplified and mutant cells [4] | Irreversible [4] |
| Lapatinib | EGFR, HER2 [4] | Reversible inhibitor of both EGFR and HER2 [4] | Reversible [4] |
| Tucatinib | HER2 [4] | Highly selective for HER2 over EGFR [4] | Reversible [4] |
The diagram below illustrates how these pan-HER and selective inhibitors interfere with the ERBB/HER signaling pathway:
A large-scale preclinical study directly compared the anti-proliferative effects of Neratinib, Lapatinib, and Tucatinib across a 115-cancer cell line panel [4].
For researchers seeking to replicate or analyze the foundational studies:
The table below summarizes the key characteristics of these three tyrosine kinase inhibitors (TKIs) based on available data.
| Feature | Varlitinib | Lapatinib | Neratinib |
|---|---|---|---|
| Primary Targets | HER1, HER2, HER4 [1] [2] | HER1 (EGFR), HER2 [3] | HER1, HER2, HER4 [4] |
| Binding Mechanism | Reversible [1] | Reversible [4] [3] | Irreversible [4] |
| Reported IC50 (nM) | |||
| - HER1 (EGFR) | 7 nM [1] [2] | 10.8-11 nM [5] [2] | 12-92 nM [5] [4] [2] |
| - HER2 | 2 nM [1] [2] | 9.3-9 nM [5] [2] | 39-59 nM [5] [4] [2] |
| - HER4 | 4 nM [1] [2] | 367 nM [4] | 19 nM (estimated, similar compounds) [4] [2] |
Key insights from the data include:
Beyond biochemical potency, the functional activity of these drugs in models and patients is critical.
Understanding the experimental designs behind this data is crucial for interpretation.
The diagram below illustrates the mechanism of action of HER2-targeted TKIs and a generalized workflow for their preclinical evaluation.
When evaluating these TKIs for a research or development program, consider the following:
| Trial & Context | Patient Population & Treatment | Key Efficacy Results | Key Safety Findings |
|---|
| Phase Ib/II (2024) [1] | - N=27 at RP2D (Varlitinib 300 mg BID + Paclitaxel 80 mg/m² weekly) [1]
To help you interpret the data, here are the methodologies used in the cited trials.
Understanding this compound's mechanism and the role of biomarkers can provide context for the trial outcomes.
The clinical data for this compound in gastric cancer highlights the importance of treatment context and patient selection:
The table below summarizes the key efficacy outcomes for this compound from different clinical contexts.
| Trial/Cancer Type | Treatment Regimen | Line of Therapy | Median OS (Months) | Median PFS (Months) | Objective Response Rate (ORR) |
|---|---|---|---|---|---|
| Advanced Gastric Cancer (AGC) [1] | This compound + Paclitaxel | Second-line | 7.9 (95% CI: 5.0 - 10.8) | 3.3 (95% CI: 1.7 - 4.9) | 31% (in patients with measurable disease) |
| Advanced Biliary Tract Cancer (BTC) [2] | This compound + Gemcitabine + Cisplatin | First-line | Not Reported | 6.8 (95% CI: 5.1 - 10.7) | 35% (Partial Responses) |
| Advanced Biliary Tract Cancer (BTC) [3] | This compound + Capecitabine | Second-line | HR: 0.09 (95% CI: -5.22 to 5.37) | HR: 1.37 (95% CI: -58.4 to 62.15) | RR: 16.67 (95% CI: 0.01 to 21.39) |
Notes on the data:
Here are the methodologies for the key trials cited above, which can provide context for the data's reliability and applicability.
1. Phase Ib/II Study in Advanced Gastric Cancer (AGC) [1]
2. Phase Ib/II Study in Advanced Biliary Tract Cancer (BTC) [2]
This compound is a reversible, small-molecule pan-HER inhibitor. The following diagram illustrates its proposed mechanism and the rationale for its use in the described trials.
{{< color "#EA4335" "this compound" >}} is a reversible, small-molecule pan-HER inhibitor that targets EGFR (HER1), HER2, and HER4 [1]. By binding to these receptors, it inhibits ligand-induced phosphorylation and blocks the downstream signaling pathways (such as AKT) that drive tumor cell proliferation, survival, and migration [1]. This mechanism is particularly relevant in tumors where these receptors are overexpressed or co-expressed, as it may help overcome resistance to therapies targeting only a single HER family member.
The table below summarizes key efficacy outcomes from clinical trials of this compound-based regimens.
| Cancer Type & Trial Phase | Regimen | Comparator | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) | Key Trial Identifier |
|---|---|---|---|---|---|---|
| Advanced Biliary Tract Cancer (Phase II, Randomized) [1] | This compound + Capecitabine | Placebo + Capecitabine | 9.4% vs 4.8% | 2.83 vs 2.79 months (HR 0.90) | 7.8 vs 7.5 months (HR 1.11) | NCT03093870 |
| HER2+ Metastatic Breast Cancer (Phase Ib, Single-Arm) [2] | This compound + Paclitaxel ± Trastuzumab | Not Applicable (Single-Arm) | 56.3% (in evaluable patients) | Not explicitly reported | Not explicitly reported | NCT02396108 |
| EGFR/HER2 Co-expressing Advanced Gastric Cancer (Phase II, Single-Arm) [3] [4] | This compound + Paclitaxel | Not Applicable (Single-Arm) | 31.0% (in evaluable patients) | 3.3 months | 7.9 months | NCT05400915 |
For researchers, the methodologies from the key trials providing comparative data are outlined below.
The following diagrams illustrate the biological rationale and common evaluation methods for this compound's efficacy in clinical trials.
The clinical trial data for this compound reveals a compound with variable efficacy, highly dependent on tumor type and specific patient subgroups. Further investigation in biomarker-selected populations is likely necessary to define its potential role in cancer therapy.
| Drug / Drug Class | Common Treatment-Related Adverse Events (Any Grade, %) | Common Grade ≥3 Adverse Events | Key Safety Differentiators / Notes |
|---|
| Varlitinib (pan-HER inhibitor) | • Diarrhea: 27% [1] • Nausea: 19-32% [2] [1] • Fatigue: 37% [2] • Decreased appetite: 34% [2] • AST/ALT elevation: 22% [1] | • Neutropenia: 9-52% [2] [1] • Hyperbilirubinemia: 12% [2] • AST increase: 9% [2] | Manages GI events (diarrhea, nausea) proactively. Requires monitoring of liver function and blood counts [2] [1]. | | EGFR-TKIs (e.g., Erlotinib, Gefitinib, Afatinib) | • Rash: Common (specific % not detailed in sources) • Diarrhea: Common | • Rash • Diarrhea • Hepatotoxicity (e.g., increased ALT/AST) | Erlotinib has a lower risk of hypertension and thrombotic events vs. VEGFR-TKIs [3]. Dose adjustments are a key prognostic factor for safety [4]. | | VEGFR-TKIs (e.g., Sorafenib, Sunitinib) | • Hand-Foot Skin Reaction (HFSR): Up to 37% (Sorafenib) [5] • Rash: 41% (Vandetanib) [5] • Pruritus: 14% (Sorafenib) [5] • Hypertension: Common [3] • Diarrhea: Common [5] | • HFSR [5] • Hypertension [3] • Thrombotic events (varies by drug) [3] | Skin toxicities (HFSR, rash) are prominent. Sorafenib has a high incidence of HFSR. Anlotinib/Cabozantinib have high thrombotic risk [3] [5]. | | BCR-ABL TKIs (e.g., Ponatinib) | • Rash • Arterial occlusion | • Myelosuppression • Pancreatitis/Liver dysfunction | Ponatinib has a known risk of arterial thrombosis, requiring careful patient selection and monitoring [6]. |
The safety data in the table comes from robust clinical trial designs. Here are the methodologies from key studies:
The differing safety profiles among TKI classes are largely explained by their distinct molecular targets.
This diagram illustrates the logical relationship between the primary targets of different TKI classes and their representative safety concerns. Inhibition of these specific signaling pathways in healthy tissues is the primary driver of the class-effect toxicities observed.
A key consideration is that This compound is currently an investigational drug and has not yet received approval from major regulatory bodies like the FDA or EMA [7]. Its safety and efficacy are still being evaluated in clinical trials.
| Malignancy | Line of Therapy | Combination Therapy | Trial Phase | Disease Control Rate (DCR) | Key Components of DCR |
|---|---|---|---|---|---|
| Advanced Biliary Tract Cancer [1] | First-Line | Gemcitabine + Cisplatin | Phase 1b/2 | 87% (20/23) | Partial Response: 35% (8/23); Stable Disease (≥12 weeks): 52% (12/23) |
| Advanced Biliary Tract Cancer [2] | Second-Line | Capecitabine | Phase 2 (TreeTopp) | Not Explicitly Reported (ORR: 9.4%) | Objective Response Rate (ORR) was the primary endpoint; DCR not specified in available data. |
| HER2+ Metastatic Breast Cancer [3] | Later-Line (Median 4 prior therapies) | Paclitaxel ± Trastuzumab | Phase 1b | 81.3% (Clinical Benefit Rate in HER2+ MBC subgroup, n=16) | Partial Response: 56.3%; Stable Disease: 25.0% |
| EGFR/HER2 Co-expressing Advanced Gastric Cancer [4] | Second-Line | Paclitaxel | Phase 2 | 88% (14/16 with measurable disease) | Objective Response Rate: 31% (5/16); Stable Disease: 56% (9/16) |
The data in the table above comes from structured clinical trials. Below are the key methodological details for each.
To better understand the therapeutic context of the data above, the following diagrams illustrate this compound's mechanism and a typical clinical trial workflow.